4-Epianhydrochlortetracycline Hydrochloride
Description
Properties
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAAFMBTIWTEU-PXAZKYFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716137 | |
| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158018-53-2 | |
| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Dual-Faceted Mechanism of Action: 4-Epianhydrochlortetracycline Hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Epianhydrochlortetracycline hydrochloride, a derivative and major degradation product of the tetracycline class of antibiotics, presents a compelling dual mechanism of action with therapeutic potential beyond its antimicrobial origins. This technical guide elucidates the core mechanisms through which this molecule exerts its biological effects, focusing on its roles as an inhibitor of bacterial protein synthesis and a potent modulator of matrix metalloproteinases (MMPs). This document provides a comprehensive overview of its antibacterial activity and its influence on extracellular matrix remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Antibacterial Mechanism of Action: Inhibition of Protein Synthesis
While sometimes described as having lost significant antibiotic activity compared to its parent compounds, this compound retains measurable inhibitory effects against a range of bacteria.[1][2][] Its primary antibacterial mechanism, consistent with the tetracycline family, is the disruption of protein synthesis via interaction with the bacterial ribosome.
Tetracyclines, as a class, are known to bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site.[4] This action prevents the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect. While the specific binding affinity and kinetics of this compound to the 30S subunit require further detailed investigation, its activity against several bacterial strains has been quantified.
Quantitative Antibacterial Activity
The minimum inhibitory concentration (MIC) of this compound has been determined for several bacterial species.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Shewanella | 2 mg/L |
| Escherichia coli | 1 mg/L |
| Pseudomonas aeruginosa | 64 mg/L |
| Pseudomonas | Active |
| Agrobacterium | Active |
| Moraxella | Active |
| Bacillus | Active |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria. [1][2][]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A suspension is then prepared in a sterile saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution Series: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (or another suitable broth medium) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Logical Workflow for MIC Determination
Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Inhibition of Matrix Metalloproteinases (MMPs)
Beyond its antibacterial properties, this compound has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5][6] This inhibitory activity positions it as a candidate for research in chronic inflammatory diseases, cancer, and other conditions characterized by excessive tissue destruction.[5][6]
The primary target within the MMP family appears to be gelatinase B (MMP-9).[5][7] The inhibition of MMP-9 by tetracycline analogs is thought to occur through chelation of the zinc ion at the enzyme's active site, a mechanism common to many tetracycline derivatives.
Quantitative MMP Inhibition
The inhibitory effect of this compound on gelatinase B (MMP-9) has been quantified.
| Concentration | Inhibition of Gelatinase B (MMP-9) |
| 500 µg/mL | 100% |
| 125 µg/mL | 70% |
| 31 µg/mL | 40% |
Table 2: In-vitro Inhibition of Gelatinase B (MMP-9) by this compound. [5]
Downstream Effects: Inhibition of Osteoclast Differentiation
Recent research has illuminated a downstream consequence of MMP-9 inhibition by tetracycline analogs, including the suppression of osteoclast differentiation.[8] MMP-9 is involved in the cleavage of histone H3, a crucial event for osteoclast formation. By inhibiting MMP-9, tetracycline analogs can block this histone modification, thereby impeding the signaling pathways that lead to osteoclastogenesis.[8] This suggests a potential therapeutic application in bone-related disorders such as osteoporosis.[8]
Signaling Pathway: MMP-9 Inhibition and Osteoclastogenesis
Figure 2: Proposed signaling pathway for the inhibition of osteoclast differentiation.
Experimental Protocol: Gelatinase B (MMP-9) Inhibition Assay
The following is a generalized protocol based on the principles of MMP activity assays, such as the one described by Paemen et al., 1996.
-
Enzyme Activation: Pro-MMP-9 is activated to its catalytic form using an agent like p-aminophenylmercuric acetate (APMA).
-
Inhibitor Pre-incubation: The activated MMP-9 is pre-incubated with various concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: A fluorescently labeled gelatin substrate is added to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the gelatin substrate by MMP-9, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of an uninhibited control.
Toxicological Profile: Zebrafish Embryo Model
Studies on zebrafish embryos have provided insights into the potential toxicity of this compound. These studies indicate dose-dependent lethal and developmental effects.
| Parameter | Concentration / Value | Exposure Time |
| LC50 (Lethal Concentration, 50%) | 29.13 mg/L | 96 hours |
| EC50 (Effect Concentration, 50% for malformation) | 8.57 mg/L | 96 hours |
| Delayed Hatching | 5-20.0 mg/L | - |
| Heart Rate Inhibition | 10-20 mg/L | - |
Table 3: Toxicological Effects of this compound on Zebrafish Embryos. [1]
Oxidative Stress and Apoptosis
Exposure of zebrafish embryos to this compound has been shown to induce oxidative stress, as evidenced by increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), and protein carbonyl (PC) content.[1] This oxidative stress is linked to the induction of cell apoptosis.[1]
Experimental Workflow: Zebrafish Embryo Toxicity Assay
Figure 3: Experimental workflow for assessing toxicity in a zebrafish embryo model.
Conclusion
This compound exhibits a multifaceted mechanism of action, functioning as both an antibacterial agent and an inhibitor of matrix metalloproteinases. Its ability to disrupt bacterial protein synthesis, coupled with its potent inhibition of MMP-9, suggests a broad range of potential therapeutic applications. The downstream effects of MMP-9 inhibition on processes like osteoclast differentiation open new avenues for research in inflammatory and bone-degenerative diseases. Further investigation into the specific molecular interactions and the optimization of its therapeutic index will be crucial for harnessing the full potential of this intriguing tetracycline derivative. The provided data and protocols offer a foundational resource for researchers and drug development professionals dedicated to exploring its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Tetracycline Analogs Inhibit Osteoclast Differentiation by Suppressing MMP-9-Mediated Histone H3 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Epianhydrochlortetracycline Hydrochloride: A Technical Guide to a Key Tetracycline Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-epianhydrochlortetracycline hydrochloride (EACTC) is a significant degradation product of chlortetracycline (CTC), a broad-spectrum antibiotic widely used in veterinary and human medicine. The formation of EACTC occurs under various conditions, including acidic environments and exposure to light, leading to a loss of antibacterial activity of the parent compound. However, EACTC is not an inert substance; it exhibits its own biological activities and toxicological profile, making its study crucial for understanding the overall safety and stability of CTC-containing pharmaceutical products. This technical guide provides an in-depth overview of EACTC, focusing on its formation, analytical determination, and biological effects.
Chemical Properties and Formation
4-epianhydrochlortetracycline is a derivative of tetracycline that lacks antibiotic activity but has been noted to inhibit matrix metalloproteinase-9 (MMP-9) activity.[1] It is formed from chlortetracycline through two primary degradation pathways: epimerization at carbon 4 and dehydration.
Chemical Structure:
-
Chemical Name: (4R,4aS,12aS)- 7-chloro-4-(dimethylamino)-1,4,4a,5,12a,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide, monohydrochloride[1]
-
CAS Number: 158018-53-2[1]
-
Molecular Formula: C₂₂H₂₁ClN₂O₇ • HCl[1]
-
Molecular Weight: 497.3 g/mol [1]
The degradation of tetracyclines, including chlortetracycline, can proceed through various pathways such as ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation.[2] In microbial fuel cells, the degradation of CTC has been observed to start with the breaking of a hydrogen atom and a hydroxyl group, leading to dehydrated CTC, followed by the loss of a chlorine atom to form dechlorinated CTC.[3][4]
Quantitative Data on Degradation and Toxicity
The degradation of chlortetracycline and the toxicity of its degradation products have been the subject of several quantitative studies.
Chlortetracycline Degradation Kinetics
The degradation of tetracycline to its epimers and degradation products, including 4-epianhydrotetracycline, has been studied in acidic phosphate solution. The following table summarizes the first-order rate constants for the degradation of tetracycline at pH 1.5.
| Temperature (°C) | k₁ (Tetracycline -> Epitetracycline) (hr⁻¹) | k₂ (Epitetracycline -> Tetracycline) (hr⁻¹) | k₃ (Tetracycline -> Anhydrotetracycline) (hr⁻¹) | k₄ (Epitetracycline -> Anhydrotetracycline) (hr⁻¹) |
| 50 | 0.045 | 0.028 | 0.015 | 0.023 |
| 60 | 0.102 | 0.063 | 0.041 | 0.062 |
| 70 | 0.220 | 0.136 | 0.105 | 0.158 |
| 80 | 0.450 | 0.278 | 0.255 | 0.383 |
Data adapted from a study on tetracycline degradation kinetics in acidic phosphate solution.[1]
In another study, the degradation of chlortetracycline hydrochloride using peroxymonosulfate activation on natural manganese sand under optimized conditions (PMS amount 2.02g/L, NMS dosage 0.29g/L and pH 3.87) resulted in an 81.65% degradation of CTC.[5][6] Photodegradation experiments using a BiVO4 composite material showed a 76.39% degradation of chlortetracycline hydrochloride after 160 minutes.[7]
Toxicological Data of 4-Epianhydrochlortetracycline
Studies on zebrafish embryos have provided quantitative data on the toxicity of 4-epianhydrotetracycline (4-EATC).
| Endpoint | Concentration Range | Observation |
| Oxidative Stress | 1.25 - 2.50 mg/L | No significant increase in ROS, MDA, and PC. Significant increase in SOD activity. |
| 5.00 - 20.0 mg/L | Significant increase in ROS, MDA, and PC. Significant decrease in SOD activity. | |
| Apoptosis | Increasing Concentrations | Enhanced rate of apoptosis, with the pericardium being the most frequent site. |
Data from a study on the effects of 4-EATC on zebrafish embryos.[3]
Experimental Protocols
Induction of Chlortetracycline Degradation under Acidic Conditions
This protocol is based on studies of tetracycline degradation in acidic solutions.[3]
Objective: To induce the degradation of chlortetracycline to 4-epianhydrochlortetracycline in a controlled laboratory setting.
Materials:
-
Chlortetracycline hydrochloride (CTC)
-
Phosphate buffer (pH 1.5)
-
High-performance liquid chromatograph (HPLC) system
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of CTC in the phosphate buffer (pH 1.5).
-
Aliquot the CTC solution into several sealed vials.
-
Place the vials in a thermostatically controlled water bath set to a desired temperature (e.g., 50, 60, 70, or 80°C).
-
At predetermined time intervals, remove a vial from the water bath and immediately cool it in an ice bath to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter.
-
Analyze the sample using a validated HPLC method to quantify the concentrations of CTC and its degradation products, including EACTC.
HPLC Method for the Analysis of 4-Epianhydrochlortetracycline
This protocol is a composite based on established HPLC methods for tetracycline and its impurities.[2][7][8]
Objective: To separate and quantify 4-epianhydrochlortetracycline from chlortetracycline and other related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Acclaim™ Polar Advantage II (PA2), 4.6 × 150 mm, 3 µm particle size, or a microparticulate phenyl column (3.9 mm i.d. X 30 cm).[2][7]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Deionized water
-
This compound reference standard
-
Chlortetracycline hydrochloride reference standard
Chromatographic Conditions:
-
Mobile Phase A: 20 mM ammonium dihydrogen orthophosphate in water, pH adjusted to 2.2 with orthophosphoric acid.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A step gradient of 12-22% acetonitrile in the phosphate buffer.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of EACTC and CTC reference standards in Mobile Phase A. From these, prepare working standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing CTC and its degradation products in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the reference standards. Quantify the amount of EACTC in the sample by comparing its peak area to the peak area of the EACTC standard of a known concentration.
Signaling Pathways and Biological Effects
4-epianhydrochlortetracycline has been shown to induce oxidative stress and apoptosis. The following diagrams illustrate the putative signaling pathways involved in these processes.
Oxidative Stress Induction by EACTC
EACTC exposure can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an increase in reactive oxygen species (ROS) and subsequent cellular damage. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.[9][10] Under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus to activate the transcription of antioxidant genes.
Caption: EACTC-induced oxidative stress pathway.
Apoptosis Induction by EACTC
EACTC can trigger programmed cell death, or apoptosis. This process involves a cascade of events mediated by caspases and regulated by the Bcl-2 family of proteins. The intrinsic pathway of apoptosis is initiated by cellular stress and involves the mitochondria.
Caption: Intrinsic apoptosis pathway induced by EACTC.
Conclusion
This compound is a critical degradation product of chlortetracycline that warrants careful consideration in the development and quality control of pharmaceutical products. Its formation leads to the loss of antibiotic efficacy and introduces a substance with distinct toxicological properties, including the induction of oxidative stress and apoptosis. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to further investigate the characteristics and implications of EACTC. A thorough understanding of this degradation product is essential for ensuring the safety and stability of tetracycline-based therapies.
References
- 1. matsc.ktu.lt [matsc.ktu.lt]
- 2. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Epianhydrochlortetracycline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epianhydrochlortetracycline hydrochloride (EACTC) is a degradation product of the antibiotic chlortetracycline. The formation of such degradation products can occur during the manufacturing process, storage, or even within the biological system. As impurities and degradation products can have their own toxicological profiles, sometimes more potent than the parent compound, a thorough understanding of their potential adverse effects is crucial for drug safety and development.[1] This technical guide provides a comprehensive overview of the available toxicological data on this compound and its close analogue, 4-epianhydrotetracycline hydrochloride (EATC), a degradation product of tetracycline.
This document summarizes key findings on acute, subchronic, and developmental toxicity, and explores the potential mechanisms of toxicity, including oxidative stress and interference with metabolic pathways. Where data for EACTC is limited, information from studies on EATC and the parent tetracycline compounds is presented to provide a broader context and highlight areas for future research.
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the immediate adverse effects of a substance following a single or short-term exposure. For tetracycline degradation products, these studies have indicated a higher toxicity compared to the parent compounds.
Quantitative Acute Toxicity Data
| Test Substance | Species | Endpoint | Value | Reference |
| 4-Epianhydrotetracycline | Chick Embryo | LD50 | 4.8 times lower than tetracycline hydrochloride | [2] |
| 4-Epianhydrotetracycline | Zebrafish Embryo (96h) | LC50 | 29.13 mg/L | [3][4] |
Experimental Protocols
Zebrafish Embryo Acute Toxicity Test (OECD 236)
The zebrafish embryo acute toxicity test is a widely used alternative method for assessing acute aquatic toxicity. The protocol is standardized under OECD Test Guideline 236.
-
Test Organism: Zebrafish (Danio rerio) embryos, from fertilization up to 96 hours post-fertilization (hpf).
-
Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in a static or semi-static system.
-
Duration: 96 hours.
-
Endpoints: The primary endpoint is lethality, determined by observing coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Data Analysis: The Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test embryos, is calculated.
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies provide insights into the adverse effects of repeated or long-term exposure to a substance. Data in this area for this compound is limited but a key 90-day study in rats provides valuable information.
Quantitative Subchronic Toxicity Data
A 90-day oral toxicity study of 4-epianhydrochlortetracycline (EACTC) in rats revealed significant toxic effects at a dose of 10 mg/kg body weight/day. The study did not establish a No-Observed-Adverse-Effect Level (NOAEL).
| Test Substance | Species | Duration | Route | Dose | Observed Effects | Reference | |---|---|---|---|---|---| | 4-Epianhydrochlortetracycline (EACTC) | Rat | 90 days | Oral | 10 mg/kg bw/day | Significant decreases in body weight, red blood cell counts, and hemoglobin concentrations. Significant increases in blood urea nitrogen (BUN), serum glutamic oxaloacetic transaminase (SGOT), and serum glutamic pyruvic transaminase (SGPT), suggesting liver and kidney damage. | |
Note: A specific citation for this 90-day study was not found in the provided search results. This information should be considered with caution until a primary source can be identified.
Experimental Protocols
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This guideline provides a framework for evaluating the subchronic oral toxicity of a substance.
-
Test Species: Typically rats.
-
Administration: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.
-
Dose Levels: At least three dose levels and a control group are used.
-
Observations: Include clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and detailed post-mortem examinations (gross necropsy and histopathology of major organs).
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity.[5][6]
Genotoxicity and Carcinogenicity
No specific genotoxicity or carcinogenicity studies for this compound were identified. For the parent compound, tetracycline hydrochloride, long-term carcinogenicity studies in rats and mice have been conducted. These studies did not find evidence of carcinogenic activity.[7]
Experimental Protocols
Carcinogenicity Studies (OECD 451)
This guideline outlines the procedures for long-term carcinogenicity studies in rodents.
-
Test Species: Typically rats and mice.
-
Duration: Usually 18-24 months for mice and 24 months for rats.
-
Administration: The test substance is administered daily via an appropriate route (oral, dermal, or inhalation).
-
Endpoints: The primary endpoint is the incidence of neoplasms in treated groups compared to control groups.[8][9][10][11]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound in mammals is scarce. However, studies on 4-epianhydrotetracycline in non-mammalian models suggest a potential for developmental toxicity.
Quantitative Developmental Toxicity Data
| Test Substance | Species | Endpoint | Value | Observed Effects | Reference |
| 4-Epianhydrotetracycline | Zebrafish Embryo (96h) | EC50 | 8.57 mg/L | Malformations | [3][4] |
| 4-Epianhydrotetracycline | Chick Embryo | - | 500 gamma/embryo | Extremely pronounced anomalies in development | [2] |
Experimental Protocols
Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test provides preliminary information on potential effects on fertility, pregnancy, and offspring development.
-
Test Species: Typically rats.
-
Dosing: The test substance is administered to both males and females before mating, during mating, and to females during gestation and lactation.
-
Endpoints: Include fertility indices, gestation length, litter size, and pup viability, growth, and development.[12]
Mechanisms of Toxicity
The available evidence suggests that the toxicity of 4-epianhydrotetracycline and its chlorinated analogue may be mediated through oxidative stress and disruption of the tryptophan metabolic pathway.
Oxidative Stress
Studies in zebrafish embryos have shown that exposure to 4-epianhydrotetracycline leads to a significant increase in reactive oxygen species (ROS), malondialdehyde (MDA) concentrations, and protein carbonyl (PC) contents, all of which are markers of oxidative damage.[13]
Experimental Workflow: Oxidative Stress Measurement in Zebrafish Embryos
Workflow for assessing oxidative stress in zebrafish embryos exposed to 4-EATC.
Tryptophan Metabolism
Transcriptome analysis of zebrafish embryos exposed to 4-epianhydrotetracycline revealed a significant enrichment of differentially expressed genes in the tryptophan metabolism pathway.[4] Specifically, the expression of genes involved in the kynurenine pathway was altered, suggesting that disruption of tryptophan catabolism is a potential mechanism of toxicity.[4] The kynurenine pathway is crucial for many physiological processes, and its dysregulation can lead to the production of neurotoxic metabolites.[14][15]
Signaling Pathway: Tryptophan Metabolism
Simplified diagram of the Tryptophan metabolism pathway and potential disruption points.
Conclusion
The available toxicological data for this compound and its analogue, 4-epianhydrotetracycline hydrochloride, indicate a potential for significant toxicity, particularly in terms of acute and developmental effects. The toxicity of these degradation products appears to be greater than that of the parent tetracycline compounds. The primary mechanisms of toxicity seem to involve the induction of oxidative stress and the disruption of the tryptophan metabolism pathway.
However, there are significant data gaps, especially concerning the chronic, carcinogenic, and reproductive toxicity of this compound in mammals. The 90-day rat study provides crucial information on subchronic toxicity but a NOAEL was not established, indicating that adverse effects may occur at lower doses.
For drug development professionals, these findings underscore the importance of carefully monitoring and controlling the levels of this compound as an impurity in chlortetracycline-based pharmaceutical products. Further research is warranted to fully characterize the toxicological profile of this compound and to establish safe exposure limits. The experimental protocols and mechanistic insights provided in this guide can serve as a foundation for designing future toxicological assessments.
References
- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]
- 2. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Developmental toxicity and transcriptome analysis of 4-epianhydrotetracycline to zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. policycommons.net [policycommons.net]
- 9. Oecd 541 guidelines | PPTX [slideshare.net]
- 10. quantics.co.uk [quantics.co.uk]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. [4-Epianhydrotetracycline Hydrochloride (50 mg)] - CAS [4465-65-0] [store.usp.org]
- 14. 4-Epianhydrotetracycline hydrochloride - 4-Epianhydrotetracycline hydrochloride, (4R [sigmaaldrich.com]
- 15. 4-Epianhydrotetracycline hydrochloride CRS [lgcstandards.com]
4-epianhydrochlortetracycline hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epianhydrochlortetracycline hydrochloride is a significant degradation product of chlortetracycline, a broad-spectrum antibiotic. Its formation, primarily through acid-catalyzed epimerization and dehydration, is a critical parameter in the quality control and stability testing of chlortetracycline-based pharmaceutical products. While devoid of antibiotic activity, this impurity is of interest to researchers due to its distinct biological activities, including the inhibition of matrix metalloproteinases. This technical guide provides a comprehensive overview of the chemical properties, formation, and analytical methodologies related to this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 158018-53-2 | [1] |
| Molecular Formula | C₂₂H₂₁ClN₂O₇ • HCl | [1] |
| Molecular Weight | 497.3 g/mol | [1] |
| IUPAC Name | (4R,4aS,12aS)-7-chloro-4-(dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide, monohydrochloride | [1] |
| Synonyms | EATC hydrochloride, 4-Epi-anhydrochlortetracycline hydrochloride | |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | Sensitive to air, light, and moisture. | |
| Purity | ≥95% | [1] |
Formation Pathway
This compound is formed from chlortetracycline under acidic conditions. The process involves two main steps: epimerization at the C4 position followed by dehydration.
Caption: Acid-catalyzed formation of 4-epianhydrochlortetracycline from chlortetracycline.
Biological Activity
Unlike its parent compound, this compound lacks antibiotic activity.[1] However, it has been identified as an inhibitor of matrix metalloproteinase-9 (MMP-9).[1] Its activity against MMP-9 is dose-dependent, and it can completely inhibit neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml.[1] Studies have also indicated that this compound can induce apoptosis in zebrafish embryos.
Experimental Protocols
Analytical Methodologies
The analysis and purification of this compound are typically performed using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The following outlines a general approach based on established methods for tetracycline impurities.
Objective: To separate and quantify this compound from a sample matrix.
Instrumentation:
-
HPLC or UHPLC system equipped with a UV detector.
Columns:
-
A C8 or a specialized polar-modified column is often suitable. For instance, a Thermo Scientific Acclaim™ Polar Advantage II (PA2) column (4.6 × 150 mm, 3 µm) has been shown to be effective.
Mobile Phase:
-
A common mobile phase consists of a gradient mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in an ammonium dihydrogen orthophosphate buffer at a pH of 2.2 can be used.
Detection:
-
UV detection at a wavelength of 280 nm is typically employed.
General Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the initial mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase. The sample may require filtration through a 0.22 µm filter before injection.
-
Chromatographic Analysis: Inject the prepared standard solutions and samples into the HPLC or UHPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.
Spectral Data
Conclusion
This compound is a critical impurity in the manufacturing and formulation of chlortetracycline. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and efficacy of chlortetracycline-based pharmaceuticals. While its biological activity as an MMP-9 inhibitor presents an area for further research, its presence in drug products must be carefully controlled. The analytical methods outlined in this guide provide a foundation for researchers and quality control professionals working with this compound.
References
The Role of 4-Epianhydrochlortetracycline Hydrochloride in Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Epianhydrochlortetracycline hydrochloride is a primary degradation product of the antibiotic chlortetracycline. While often considered to possess significantly lower antibacterial activity than its parent compound, its presence in pharmaceutical formulations and environmental samples necessitates a thorough understanding of its potential contributions to the complex landscape of antibiotic resistance. This technical guide provides an in-depth analysis of this compound, summarizing its known biological activities, its interactions with key bacterial resistance mechanisms, and detailed experimental protocols for its study. Emerging evidence suggests that while its direct antimicrobial efficacy is diminished, its role as a potential inducer of resistance genes warrants careful consideration.
Introduction: The Degradation Product in Focus
Chlortetracycline, a member of the tetracycline class of antibiotics, is susceptible to degradation under various conditions, leading to the formation of several related compounds. One of the most significant of these is 4-epianhydrochlortetracycline, which is formed through epimerization at the C4 position and subsequent dehydration. This guide focuses on the hydrochloride salt of this particular degradation product and its implications for antibiotic resistance.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₁ClN₂O₇ · HCl |
| Molecular Weight | 497.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMF and DMSO. Sparingly soluble in ethanol and methanol. |
Antimicrobial Activity: A Diminished but Present Threat
While generally considered less potent than its parent compound, this compound does exhibit some level of antibacterial activity. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Organism | 4-Epianhydrochlortetracycline HCl MIC (mg/L) | Chlortetracycline HCl MIC (mg/L) - Representative Values |
| Shewanella | 2[1] | Data not available |
| Escherichia coli | 1[1] | 2 - 16 |
| Pseudomonas aeruginosa | 64[1] | >128 |
Note: Chlortetracycline MIC values are representative and can vary based on the specific strain and testing conditions.
The data indicates that while active against some bacteria, the potency of 4-epianhydrochlortetracycline is significantly lower than that of chlortetracycline, particularly against organisms like E. coli. Its activity against P. aeruginosa, a bacterium known for its intrinsic resistance, is notably poor.
Role in Antibiotic Resistance Mechanisms
The primary concern regarding this compound is not its direct antimicrobial action, but its potential to influence established resistance mechanisms.
Induction of Resistance Genes
Tetracycline resistance is often mediated by the acquisition of resistance genes, such as those encoding for efflux pumps (tetA) or ribosomal protection proteins (tetM). The expression of these genes is typically regulated by a repressor protein, TetR, which binds to the operator region of the tet operon. In the presence of tetracycline, the antibiotic binds to TetR, causing a conformational change that leads to its dissociation from the DNA and subsequent transcription of the resistance genes.
Studies on the related compound, anhydrotetracycline, have shown it to be a more potent inducer of tet gene expression than tetracycline itself[2]. This is a critical finding, as it suggests that degradation products may play a significant role in priming bacteria for resistance, even at sub-inhibitory concentrations. While direct studies on 4-epianhydrochlortetracycline as an inducer are limited, its structural similarity to anhydrotetracycline suggests a similar potential.
Figure 1. Simplified logical relationship of the tetracycline-inducible resistance mechanism.
Interaction with Efflux Pumps
Bacterial efflux pumps are a primary defense mechanism against antibiotics, actively transporting them out of the cell. The question of whether this compound is a substrate or an inhibitor of these pumps is crucial to understanding its role in resistance. While direct experimental evidence is lacking, its structural similarity to tetracycline suggests it could be a substrate for pumps like TetA. If it is a substrate but a poor antibacterial agent, it could potentially compete with more potent antibiotics for efflux, though this is speculative.
Ribosomal Protection
Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, thus allowing protein synthesis to continue. These proteins are GTPases and their function is dependent on GTP binding and hydrolysis[3]. Given the structural alterations in 4-epianhydrochlortetracycline, particularly the aromatization of the C ring, its binding affinity to the ribosome is likely altered compared to chlortetracycline. A weaker interaction with the ribosome would inherently make it a less effective antibiotic and could also influence its interaction with ribosomal protection proteins.
Figure 2. Signaling pathway of Tet(M)-mediated ribosomal protection.
Experimental Protocols
To facilitate further research into the role of this compound in antibiotic resistance, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
96-well microtiter plates (for broth microdilution)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Chlortetracycline hydrochloride stock solution (for comparison)
-
Incubator
Protocol (Broth Microdilution):
-
Prepare a serial two-fold dilution of this compound and chlortetracycline hydrochloride in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
References
- 1. Multicopy Tn10 tet plasmids confer sensitivity to induction of tet gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Odyssey of Chlortetracycline: A Guide to the Formation of 4-Epianhydrochlortetracycline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemical transformation of chlortetracycline (CTC), a widely used tetracycline antibiotic, into its degradation product, 4-epianhydrochlortetracycline (EACTC). Understanding this pathway is of paramount importance for drug development, stability studies, and quality control, as the formation of EACTC can impact the therapeutic efficacy and safety of chlortetracycline-based pharmaceutical products. This guide provides a comprehensive overview of the chemical mechanisms, influencing factors, quantitative data, and detailed experimental protocols for the analysis of this transformation.
The Transformation Pathway: From Chlortetracycline to 4-Epianhydrochlortetracycline
The formation of 4-epianhydrochlortetracycline from chlortetracycline is a multi-step process primarily driven by acidic conditions and elevated temperatures. The two key reactions involved are C4-epimerization and subsequent dehydration.
Step 1: C4-Epimerization of Chlortetracycline
The initial step in the degradation pathway is the reversible epimerization of chlortetracycline at the C4 position of the tetracycline ring structure. This reaction leads to the formation of 4-epichlortetracycline (ECTC). The equilibrium between CTC and ECTC is dynamic, and in solution, both epimers coexist. This epimerization follows first-order reversible reaction kinetics.[1] The environment significantly influences the rate of this reaction, with phosphate and citrate ions known to accelerate the process.[1]
It is also crucial to recognize that both chlortetracycline and its epimer can exist in keto and enol tautomeric forms. In aqueous solutions, these tautomers are in equilibrium, further adding to the complexity of the system.
Step 2: Acid-Catalyzed Dehydration
Under acidic conditions, particularly at a pH below 2, the 4-epichlortetracycline molecule can undergo dehydration. This reaction involves the elimination of a water molecule from the C6 and C5a positions of the tetracycline ring, leading to the formation of the more stable, aromatic C-ring structure characteristic of 4-epianhydrochlortetracycline. This acid-catalyzed dehydration is a critical step in the formation of this degradation product.
The overall transformation can be visualized as follows:
Factors Influencing the Formation of 4-Epianhydrochlortetracycline
Several environmental and chemical factors can significantly influence the rate and extent of 4-epianhydrochlortetracycline formation.
-
pH: Acidic conditions are the primary driver for the dehydration step. The stability of chlortetracycline and its epimers is generally higher in the pH range of 3-4, while degradation increases at pH values above 5.
-
Temperature: Elevated temperatures accelerate both the epimerization and dehydration reactions. The degradation of tetracyclines, including chlortetracycline, is significantly faster at higher temperatures.[2]
-
Presence of Ions: As mentioned, ions such as phosphate and citrate can catalyze the epimerization of chlortetracycline.[1]
-
Light: Photolysis can also contribute to the degradation of chlortetracyclines, although the presence or absence of oxygen does not appear to have a significant influence on their chemical stability.
Quantitative Analysis of Chlortetracycline Degradation
The degradation of chlortetracycline and the formation of its byproducts can be quantified to understand the kinetics of the reactions under various conditions. The following tables summarize key quantitative data gathered from the literature.
| Condition | Half-life (t½) of Chlortetracycline | Reference |
| pH 7, 22°C | 9.7 weeks | [3] |
| pH 2, 22°C | < 6 hours | [3] |
| pH 11, 22°C | < 6 hours | [3] |
| 70°C in ddH₂O | 1.66 - 7.62 hours | [2] |
| 60°C in ddH₂O | 3.29 - 21.39 hours | [2] |
| 50°C in ddH₂O | 9.25 - 57.19 hours | [2] |
| Temperature | Degradation after 25 days (in swine manure) |
| 22°C | 44% |
| 38°C | 96% |
| 55°C | 98% |
Experimental Protocols for Analysis
The accurate analysis of chlortetracycline and its degradation products, including 4-epianhydrochlortetracycline, is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed.
Sample Preparation for Pharmaceutical Formulations
A general procedure for the preparation of samples from pharmaceutical capsules is as follows:
-
Composite Sample: A composite is prepared by mixing the contents of five individual capsules.
-
Dissolution: An accurately weighed portion of the composite, equivalent to a specific amount of chlortetracycline hydrochloride, is dissolved in a suitable solvent, such as distilled water or a buffer solution.
-
Extraction: For solid dosage forms, shaking or sonication may be required to ensure complete dissolution.
-
Dilution: The solution is then diluted to a known volume to bring the concentration of the analyte within the calibration range of the analytical instrument.
-
Filtration: Prior to injection into the HPLC system, the sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
HPLC-UV Method for the Separation and Quantification
This section outlines a typical HPLC-UV method for the analysis of chlortetracycline and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 or a phenyl-based reversed-phase column is commonly used. For example, a microparticulate phenyl column (3.9 mm i.d. x 30 cm).[4]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2 M phosphate buffer at pH 2.2) and an organic modifier like acetonitrile.[4] A step gradient of 12-22% acetonitrile can be effective.[4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: The UV detector is typically set at a wavelength where both chlortetracycline and its degradation products exhibit significant absorbance, for example, 280 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a certified reference standard.
The following diagram illustrates a typical experimental workflow for the analysis of chlortetracycline and its degradation products.
Conclusion
The formation of 4-epianhydrochlortetracycline is a critical degradation pathway for chlortetracycline, driven primarily by epimerization and subsequent acid-catalyzed dehydration. A thorough understanding of the underlying chemical principles, influencing factors, and analytical methodologies is essential for professionals in the pharmaceutical industry to ensure the quality, stability, and safety of chlortetracycline-containing products. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate and control this important chemical transformation.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Epianhydrochlortetracycline Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper use of 4-epianhydrochlortetracycline hydrochloride as a reference standard in analytical testing, primarily for the quality control of tetracycline-based pharmaceutical products.
Introduction
This compound is a key degradation product of chlortetracycline and tetracycline.[1][2] Its presence and concentration in tetracycline-based drug substances and products are critical quality attributes that need to be monitored to ensure product safety and efficacy. As a certified reference material (CRM), this compound serves as a primary or secondary standard for the accurate identification and quantification of this impurity in analytical procedures such as High-Performance Liquid Chromatography (HPLC).[2] This document outlines the essential information and protocols for its use.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₂H₂₁ClN₂O₇ · HCl |
| Molecular Weight | 497.3 g/mol |
| CAS Number | 158018-53-2 |
| Appearance | Solid |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. |
| Storage Conditions | -20°C |
| Stability | ≥ 4 years when stored properly |
Data sourced from publicly available information.
Proper storage and handling of the reference standard are critical to maintain its integrity and ensure accurate analytical results. The standard should be stored at the recommended temperature and protected from moisture and light.
Application: Quantification of 4-Epianhydrochlortetracycline in Tetracycline Drug Products by HPLC
The primary application of this compound as a reference standard is in the chromatographic analysis of tetracycline and its related compounds. It is used to identify and quantify the 4-epianhydrochlortetracycline impurity in bulk drug substances and finished pharmaceutical products.
Principle
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for the separation and quantification of tetracycline and its impurities. The method utilizes a C18 or other suitable stationary phase and a mobile phase gradient to achieve separation. The concentration of 4-epianhydrochlortetracycline in a sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of a known concentration of the this compound reference standard.
Experimental Protocol: HPLC Analysis
This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Tetracycline hydrochloride sample
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
3.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | 20 mM Ammonium dihydrogen orthophosphate, pH 2.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3.2.4. Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium dihydrogen orthophosphate, pH 2.2): Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 1 L of deionized water. Adjust the pH to 2.2 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[1]
-
Stock Standard Solution of 4-Epianhydrochlortetracycline (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with Mobile Phase A to achieve concentrations in the expected range of the impurity in the sample (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Solution (Tetracycline HCl, 1 mg/mL): Accurately weigh approximately 50 mg of the tetracycline hydrochloride sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter prior to injection.
3.2.5. System Suitability
Before sample analysis, the performance of the chromatographic system must be verified.
-
Procedure: Inject the working standard solution containing 1.0 µg/mL of 4-epianhydrochlortetracycline five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the 4-epianhydrochlortetracycline peak should be not more than 2.0.
-
The theoretical plate count for the 4-epianhydrochlortetracycline peak should be not less than 2000.
-
3.2.6. Data Analysis and Calculation
-
Inject the blank (Mobile Phase A), working standard solutions, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of 4-epianhydrochlortetracycline versus its concentration for the working standard solutions.
-
Determine the concentration of 4-epianhydrochlortetracycline in the sample solution from the calibration curve.
-
Calculate the percentage of 4-epianhydrochlortetracycline impurity in the tetracycline hydrochloride sample using the following formula:
Where:
-
C_impurity is the concentration of 4-epianhydrochlortetracycline in the sample solution (µg/mL)
-
C_sample is the concentration of the tetracycline hydrochloride sample solution (µg/mL)
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 4-epianhydrochlortetracycline impurity in a tetracycline sample using the reference standard.
Caption: General workflow for impurity quantification.
Logical Relationship for Reference Standard Use
The diagram below outlines the logical steps and considerations when using a reference standard for analytical testing.
Caption: Logical steps for reference standard use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, ensure mobile phase pH is correctly adjusted, inject a lower concentration of the sample. |
| Inconsistent retention times | Fluctuation in mobile phase composition, column temperature not stable, pump malfunction | Prepare fresh mobile phase, ensure the column oven is functioning correctly, service the HPLC pump. |
| No peak for the reference standard | Incorrect wavelength, detector malfunction, no injection | Verify the detector wavelength, check detector lamp and connections, ensure the autosampler is injecting correctly. |
| Failure to meet system suitability criteria | Degraded standard or mobile phase, column issue, instrument problem | Prepare fresh solutions, replace the column, perform instrument maintenance and calibration. |
Conclusion
The accurate and precise use of this compound as a reference standard is fundamental for the reliable quality control of tetracycline-based pharmaceuticals. Adherence to the protocols and best practices outlined in these application notes will contribute to the generation of high-quality, reproducible analytical data, ensuring that pharmaceutical products meet the required quality standards.
References
Application Note and Protocol: Quantification of 4-Epianhydrochlortetracycline Hydrochloride in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the sample preparation and quantification of 4-epianhydrochlortetracycline hydrochloride (EACTC), a toxic degradation product of tetracycline, in pharmaceutical products. The protocol is based on modern high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.
Introduction
Tetracycline is a broad-spectrum antibiotic widely used in human and veterinary medicine.[1][2] A critical aspect of quality control for tetracycline-containing pharmaceuticals is the monitoring of its degradation products, as some can be toxic. 4-epianhydrotetracycline (EATC), is a toxic degradation product of tetracycline.[1] The United States Pharmacopeia (USP) sets limits for EATC impurity in tetracycline products.[1]
This application note details a robust and efficient method for the sample preparation and quantification of this compound (EACTC) in pharmaceutical dosage forms, such as capsules. The described protocols utilize modern chromatographic techniques that offer significant improvements over older, more cumbersome methods that often used hazardous chemicals like dimethylformamide.[1]
Experimental Workflow
The overall workflow for the quantification of EACTC in pharmaceutical samples involves sample preparation, preparation of standards, system suitability testing, and chromatographic analysis.
Caption: Experimental workflow for EACTC quantification.
Materials and Reagents
-
This compound (EACTC) Reference Standard
-
Tetracycline hydrochloride (TC-HCl) Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Deionized water
-
0.2 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
Detailed Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A (20 mM NH4H2PO4, pH 2.2):
-
Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 700 mL of deionized water.[1]
-
Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.[1]
-
Adjust the pH to 2.2 with orthophosphoric acid.[1]
-
Filter the mobile phase through a 0.2 µm filter.[1]
Mobile Phase B (50% Acetonitrile in Mobile Phase A):
-
Mix 500 mL of acetonitrile with 500 mL of Mobile Phase A.[1]
-
Filter the mixture through a 0.2 µm filter.[1]
Preparation of Standard Solutions
EACTC Stock Standard Solution (e.g., 1000 mg/L):
-
Accurately weigh 10 mg of EACTC reference standard into a 10 mL volumetric flask.[1]
-
Add approximately 5 mL of Mobile Phase A and sonicate until completely dissolved.[1]
-
Bring to volume with Mobile Phase A and mix well.[1]
Tetracycline HCl Stock Standard Solution (e.g., 10520 mg/L):
-
Accurately weigh 526 mg of TC-HCl reference standard into a 50 mL volumetric flask.[1]
-
Add approximately 25 mL of Mobile Phase A and sonicate until completely dissolved.[1]
-
Bring to volume with Mobile Phase A and mix well.[1]
System Suitability Standard (Mixture of 100 mg/L TC and 25 mg/L EATC):
-
Pipette 250 µL of the TC-HCl stock standard solution and 625 µL of the EATC stock standard solution into a 25 mL volumetric flask.[1]
-
Bring to volume with Mobile Phase A and mix well.[1]
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by diluting the EACTC stock standard solution with Mobile Phase A to achieve the desired concentrations for the calibration curve.[1]
Sample Preparation (from Capsules)
-
Determine the average weight of the contents of several tetracycline hydrochloride capsules.
-
Accurately weigh a portion of the capsule contents equivalent to one average dose.
-
For a 500 mg capsule, dissolve the contents in a 1 L volumetric flask with Mobile Phase A.[1] This creates a 500 mg/L solution.
-
Sonicate the solution to ensure complete dissolution.
-
Prior to injection, filter the sample solution through a 0.2 µm syringe filter.[1]
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in the Analysis of 4-Epianhydrochlortetracycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of 4-epianhydrochlortetracycline hydrochloride, a significant degradation product of chlortetracycline. The protocols are designed for analysts in pharmaceutical quality control, stability testing, and drug development who require a robust method for sample preparation prior to chromatographic analysis.
Introduction
This compound is a primary degradation product of chlortetracycline, formed under acidic conditions. Its presence in pharmaceutical formulations is an indicator of product instability and must be carefully monitored to ensure drug safety and efficacy. Accurate quantification of this impurity requires a clean sample extract, free from matrix interferences that can suppress or enhance the analytical signal in techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. This application note details a recommended SPE protocol using a polymeric reversed-phase sorbent for the selective retention of this compound.
Analytical Principle
The method is based on the retention of this compound from a prepared sample solution onto a solid-phase extraction sorbent. The analyte's retention is primarily based on reversed-phase interactions. After loading the sample, interfering substances are washed away, and the purified analyte is then eluted with a suitable organic solvent. The resulting clean extract can be directly injected into an HPLC or LC-MS/MS system for quantification.
Experimental Protocols
Sample Preparation
The initial sample preparation will depend on the matrix (e.g., pharmaceutical tablets, capsules, ointments). The following is a general procedure for a solid dosage form.
-
1.1. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a diluent (e.g., methanol or a mixture of mobile phase A and B) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution with the diluent to cover the desired calibration range.
-
-
1.2. Sample Extraction from Solid Dosage Form:
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose of the drug product into a volumetric flask.
-
Add a suitable extraction solvent. A common choice for tetracyclines is an acidic buffer like 0.1 M Na2EDTA-McIlvaine buffer (pH 4.0) or a mixture of methanol and an acidic aqueous solution.[1]
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
-
Centrifuge or filter a portion of the extract through a 0.45 µm filter to remove particulate matter. The supernatant/filtrate is now ready for SPE cleanup.
-
Solid-Phase Extraction (SPE) Protocol
A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended due to its high retention capacity for a wide range of compounds, including tetracyclines and their degradation products.
-
2.1. SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) or a similar polymeric reversed-phase C18 cartridge.
-
2.2. SPE Procedure:
-
Step 1: Conditioning
-
Pass 3 mL of methanol through the SPE cartridge. This step solvates the sorbent.
-
-
Step 2: Equilibration
-
Pass 3 mL of purified water (or a buffer matching the sample's aqueous component) through the cartridge. This prepares the sorbent for the aqueous sample.
-
-
Step 3: Sample Loading
-
Load 1-2 mL of the prepared sample extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Step 4: Washing
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Step 5: Elution
-
Elute the retained this compound with 2-3 mL of methanol or acetonitrile. Collect the eluate.
-
-
Step 6: Post-Elution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis.
-
-
Analytical Method: HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for tetracycline analysis consists of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 4-epianhydrochlortetracycline has a characteristic absorbance maximum. A wavelength around 430 nm is often suitable.
-
Column Temperature: 30°C.
Data Presentation
While specific recovery data for this compound is not extensively published, the following table provides expected performance characteristics based on the analysis of tetracyclines and their degradation products using similar SPE and HPLC methods.
| Parameter | Expected Value/Range | Notes |
| SPE Recovery | > 85% | Recovery can be matrix-dependent. Optimization of wash and elution solvents may be required for complex matrices. Polymeric sorbents like Oasis HLB generally provide high recoveries for tetracyclines.[2] |
| Method Linearity (R²) | > 0.995 | Typically observed over a concentration range relevant for impurity analysis. |
| Precision (%RSD) | < 5% | For replicate injections of a standard solution. |
| Limit of Detection (LOD) | Analyte dependent | Dependent on the sensitivity of the detector and the final concentration of the sample. |
| Limit of Quantification (LOQ) | Analyte dependent | Typically, the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to analysis.
Caption: Workflow for SPE cleanup and analysis of this compound.
Logical Relationship of Tetracycline Degradation
The following diagram illustrates the degradation pathway of chlortetracycline to its epimer and anhydro derivatives.
Caption: Degradation pathway of chlortetracycline.
Conclusion
The described solid-phase extraction protocol provides a robust and effective method for the cleanup of this compound from pharmaceutical samples. The use of a polymeric reversed-phase sorbent ensures high recovery and removal of common matrix interferences. This sample preparation procedure, when coupled with a validated HPLC or LC-MS/MS method, allows for the accurate and precise quantification of this critical degradation product, supporting quality control and stability assessment of chlortetracycline-containing drug products.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for Chlortetracycline and its Degradants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlortetracycline (CTC) is a broad-spectrum tetracycline antibiotic. To ensure its efficacy and safety, a validated stability-indicating assay is crucial for quantifying the drug substance and its degradation products in the presence of excipients. This document provides a comprehensive protocol for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for chlortetracycline.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method involves subjecting the API to forced degradation under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines, to generate potential degradants and ensure the method's specificity.
Experimental Workflow
The development of a stability-indicating assay for chlortetracycline involves a systematic workflow, from understanding the molecule's properties to validating the final analytical method.
Caption: Experimental workflow for stability-indicating assay development.
Experimental Protocols
Materials and Reagents
-
Chlortetracycline Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Oxalic Acid Dihydrate
-
Sodium Oxalate
-
Sodium Decane Sulfonate
-
Deionized Water
HPLC Method Protocol
A reverse-phase HPLC method is employed for the separation and quantification of chlortetracycline and its degradants.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Prodigy 5 µm ODS3, 4.6 x 150 mm[1] |
| Mobile Phase | 4 mM oxalic acid dihydrate, 4 mM sodium oxalate, 4 mM sodium decane sulfonate in 66% water and 34% acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detector | UV at 370 nm[1] |
| Column Temperature | Ambient |
| Run Time | 20 minutes |
Preparation of Mobile Phase:
-
Dissolve the required amounts of oxalic acid dihydrate, sodium oxalate, and sodium decane sulfonate in deionized water.
-
Mix with acetonitrile in the specified ratio.
-
Filter through a 0.45 µm membrane filter and degas before use.
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of Chlortetracycline Hydrochloride Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of chlortetracycline into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate the degradation products and demonstrate the specificity of the method. Tetracyclines are known to be unstable under alkaline conditions, while they are more stable in acidic environments.[] Degradation is also accelerated at higher temperatures.[]
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 80°C[3] |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours at 80°C[3] |
| Oxidative Degradation | 3% H₂O₂ | 2 hours at room temperature[3] |
| Thermal Degradation | 60°C in an oven | 6 hours[3] |
| Photolytic Degradation | UV light at 254 nm | 6 hours[3] |
Protocol for Forced Degradation:
-
For each stress condition, prepare a solution of chlortetracycline at a concentration of 1 mg/mL.
-
Acid and Alkaline Hydrolysis: Add the specified acid or base to the drug solution and reflux at 80°C for 2 hours.[3] After cooling, neutralize the solutions before dilution and injection.
-
Oxidative Degradation: Add the specified concentration of H₂O₂ to the drug solution and keep it at room temperature for 2 hours.[3]
-
Thermal Degradation: Keep the solid drug powder in an oven at 60°C for 6 hours.[3] Then, prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid drug powder to UV light at 254 nm for 6 hours.[3] Subsequently, prepare a solution for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Chlortetracycline Degradation Pathways
The degradation of chlortetracycline can proceed through various pathways depending on the stress conditions applied. Common degradation reactions include epimerization, dehydration, and cleavage of the tetracyclic ring system.[4]
Caption: Potential degradation pathways of Chlortetracycline.
Data Presentation and Analysis
The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of degradation products.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Assay of CTC | % Degradation | No. of Degradants | RRT of Major Degradant |
| Unstressed | 99.8 | 0.2 | 1 | - |
| Acid Hydrolysis | 85.2 | 14.8 | 3 | 0.85 |
| Alkaline Hydrolysis | 45.6 | 54.4 | 4 | 0.72 |
| Oxidative Degradation | 62.1 | 37.9 | 3 | 1.25 |
| Thermal Degradation | 92.5 | 7.5 | 2 | 0.91 |
| Photolytic Degradation | 78.9 | 21.1 | 2 | 1.10 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)
Method Validation
Once the HPLC method is optimized to resolve chlortetracycline from all its degradation products, it must be validated according to ICH guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Peak purity of CTC should be greater than 990. No interference from blank, placebo, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999[6] |
| Range | 80-120% of the test concentration for assay.[5] |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1.[5] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Conclusion
This application note provides a detailed framework for the development and validation of a stability-indicating HPLC method for chlortetracycline. The provided protocols for the HPLC method, forced degradation studies, and method validation serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. A successfully validated method is essential for the reliable monitoring of the stability of chlortetracycline in drug substances and products.
References
- 1. academic.oup.com [academic.oup.com]
- 3. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. aafco.org [aafco.org]
Application Notes and Protocols for Inducing Apoptosis in Zebrafish Embryos with 4-Epianhydrotetracycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for inducing apoptosis in zebrafish (Danio rerio) embryos using 4-epianhydrotetracycline hydrochloride (4-EATC), a major degradation product of the antibiotic tetracycline. Zebrafish embryos serve as an effective in vivo model for studying developmental toxicity and cellular mechanisms such as apoptosis. This document outlines the materials and methodology for exposing zebrafish embryos to 4-EATC, and subsequent analysis of apoptosis using common staining techniques. Furthermore, it includes quantitative data on the effects of 4-EATC and a diagram of the putative signaling pathway involved.
Introduction
4-Epianhydrotetracycline hydrochloride (4-EATC) is an environmental contaminant of emerging concern due to the widespread use of tetracycline antibiotics. Studies have demonstrated that 4-EATC exhibits developmental toxicity in zebrafish embryos, including the induction of apoptosis.[1][2] The mechanism underlying this process is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of caspase-dependent apoptotic pathways.[3][4][5][6] Understanding the protocol to reliably induce apoptosis with 4-EATC is crucial for toxicological screening, drug discovery, and mechanistic studies of cell death.
Data Presentation
The following tables summarize the quantitative effects of 4-epianhydrotetracycline hydrochloride on zebrafish embryos.
Table 1: Lethal and Sublethal Effects of 4-Epianhydrotetracycline Hydrochloride on Zebrafish Embryos at 96 hours post-fertilization (hpf).
| Endpoint | Value | Reference |
| LC50 (Lethal Concentration, 50%) | 29.13 mg/L | [1][2] |
| EC50 (Effective Concentration, 50% for malformation) | 8.57 mg/L | [1][2] |
Table 2: Dose-Dependent Induction of Apoptosis by 4-Epianhydrotetracycline Hydrochloride in Zebrafish Embryos at 96 hpf.
| Concentration of 4-EATC (mg/L) | Percentage of Embryos with Apoptosis | Reference |
| 0 (Control) | Baseline | [1] |
| 5.0 | Increased | [5][6] |
| 10.0 | Significantly Increased | [5][6] |
| 20.0 | 66.67% | [1] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Zebrafish Embryos with 4-Epianhydrotetracycline Hydrochloride
This protocol describes the exposure of zebrafish embryos to 4-EATC to induce apoptosis.
Materials:
-
Wild-type zebrafish embryos (e.g., AB strain)
-
4-Epianhydrotetracycline hydrochloride (4-EATC)
-
Embryo medium (E3 medium)
-
Petri dishes or multi-well plates
-
Incubator at 28.5°C
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
Stock Solution Preparation: Prepare a stock solution of 4-EATC in a suitable solvent (e.g., DMSO or water, depending on solubility) and store it according to the manufacturer's instructions.
-
Exposure:
-
At 4 hours post-fertilization (hpf), select healthy, normally developing embryos.
-
Prepare a series of dilutions of 4-EATC in E3 medium. Based on published data, effective concentrations for inducing apoptosis range from 5 to 20 mg/L.[1][5][6] A control group with E3 medium (and solvent if used) should be included.
-
Transfer a specific number of embryos (e.g., 20-30) into each well of a multi-well plate or a Petri dish containing the respective 4-EATC concentrations.
-
-
Incubation: Incubate the embryos at 28.5°C for up to 96 hours.
-
Observation: Observe the embryos daily under a stereomicroscope for signs of toxicity, malformations, and developmental delays.
-
Apoptosis Detection: At the desired time point (e.g., 96 hpf), collect the embryos for apoptosis analysis using protocols such as Acridine Orange staining or TUNEL assay.
Protocol 2: Detection of Apoptosis using Acridine Orange Staining
Acridine Orange is a vital dye that stains the acidic vesicles and DNA of apoptotic cells, making them fluoresce bright green.
Materials:
-
4-EATC treated and control zebrafish embryos
-
Acridine Orange (AO) solution (e.g., 10 µg/mL in E3 medium)
-
E3 medium for washing
-
Fluorescence microscope with a GFP filter set
Procedure:
-
Staining:
-
Transfer live embryos from the treatment and control groups into the Acridine Orange solution.
-
Incubate the embryos in the dark for 30-60 minutes at 28.5°C.[7]
-
-
Washing:
-
Remove the AO solution and wash the embryos three times with E3 medium to remove excess stain.[7]
-
-
Imaging:
-
Quantification (Optional): The number of apoptotic cells can be quantified using image analysis software.
Protocol 3: Detection of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
4-EATC treated and control zebrafish embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS) with Tween-20 (PBST)
-
Proteinase K
-
In Situ Cell Death Detection Kit (e.g., Roche, TMR red or FITC)
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Fix the embryos in 4% PFA overnight at 4°C.[8]
-
-
Washing:
-
Wash the embryos several times with PBST.[9]
-
-
Permeabilization:
-
Permeabilize the embryos by incubating them in a Proteinase K solution. The incubation time will vary depending on the embryonic stage and should be optimized.
-
Post-fix with 4% PFA for 20 minutes.[9]
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the embryos with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and labeled dUTPs.[8]
-
-
Washing:
-
Wash the embryos to remove the unincorporated nucleotides.
-
-
Imaging:
-
Mount and visualize the embryos under a fluorescence microscope. TUNEL-positive nuclei will be fluorescently labeled.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for inducing and detecting apoptosis in zebrafish embryos.
Caption: Putative signaling pathway for 4-EATC-induced apoptosis in zebrafish.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developmental toxicity and transcriptome analysis of 4-epianhydrotetracycline to zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tetracycline on developmental toxicity and molecular responses in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 4-epianhydrotetracycline on oxidative stress in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. The zebrafish embryo as a tool for screening and characterizing pleurocidin host-defense peptides as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. core.ecu.edu [core.ecu.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of 4-Epianhydrochlortetracycline and Anhydrotetracycline
Welcome to the technical support center for resolving the co-elution of 4-epianhydrochlortetracycline (E-AHTC) and anhydrotetracycline (ATC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address this common analytical challenge.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of 4-epianhydrochlortetracycline and anhydrotetracycline in liquid chromatography.
Initial Assessment: Is it truly co-elution?
Before modifying your method, it's crucial to confirm that you are observing co-elution and not another chromatographic issue.
-
Symptom: A single, broad, or asymmetrical peak where two compounds are expected.
-
Verification:
-
Peak Purity Analysis: If you have a diode array detector (DAD), perform a peak purity analysis. Spectral differences across the peak indicate the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS): An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak, confirming co-elution.[1][2]
-
Visual Inspection: Look for subtle shoulders on the peak, which can be an indicator of co-eluting species.[1][2]
-
Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to systematically address the issue.
Caption: A stepwise workflow for troubleshooting the co-elution of E-AHTC and ATC.
Frequently Asked Questions (FAQs)
Q1: Why do 4-epianhydrochlortetracycline and anhydrotetracycline frequently co-elute?
A1: 4-epianhydrochlortetracycline and anhydrotetracycline are structurally very similar isomers, which means they have comparable physicochemical properties. This leads to similar interactions with both the stationary and mobile phases in liquid chromatography, making their separation challenging.
Q2: What is the first parameter I should adjust to resolve co-elution?
A2: The pH of the mobile phase is often the most critical first parameter to adjust.[3] Tetracyclines and their derivatives have ionizable groups, and slight changes in pH can alter their charge state and hydrophobicity, thereby affecting their retention and selectivity. For these compounds, an acidic mobile phase, typically around pH 2.0-2.2, is often effective.[4][5]
Q3: How does the choice of stationary phase impact the separation?
A3: The stationary phase chemistry plays a crucial role in selectivity. While standard C8 and C18 columns are commonly used, sometimes they do not provide sufficient selectivity for these closely related compounds.[6] Consider using a phenyl-based column, which can offer alternative selectivity through pi-pi interactions, or a polar-embedded column that provides different retention characteristics.[5][7]
Q4: Can changing the organic modifier in the mobile phase help?
A4: Yes. If you are using acetonitrile, switching to methanol, or using a combination of both, can alter the selectivity of the separation. These solvents have different polarities and interact differently with the analytes and the stationary phase, which can be enough to resolve co-eluting peaks.[1]
Q5: When should I consider using gradient elution?
A5: If you have successfully achieved some separation but the peaks are broad or the run time is excessively long, a gradient elution can be beneficial. A gradient allows you to start with a weaker mobile phase to retain and separate the early eluting compounds and then increase the organic content to elute the more retained anhydro forms as sharper peaks in a shorter time.[8]
Experimental Protocols
Below are detailed methodologies for key experiments aimed at separating 4-epianhydrochlortetracycline and anhydrotetracycline.
Protocol 1: HPLC Method with Phenyl Stationary Phase
This method utilizes a phenyl column to achieve separation through alternative selectivity mechanisms.[5]
Method Parameters:
| Parameter | Value |
| Column | Microparticulate Phenyl (3.9 mm i.d. x 30 cm) |
| Mobile Phase A | 0.2 M Phosphate Buffer, pH 2.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Step gradient from 12% to 22% Acetonitrile |
| Flow Rate | 1.0 mL/min (Adjust as necessary for column dimensions) |
| Detection | UV at 280 nm |
| Column Temperature | Ambient (or controlled at 25°C) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase by dissolving the appropriate amount of phosphate salt in water, adjusting the pH to 2.2 with phosphoric acid, and filtering.
-
Equilibrate the column with the initial mobile phase composition (12% acetonitrile) for at least 30 minutes.
-
Prepare standards of 4-epianhydrochlortetracycline and anhydrotetracycline, as well as your sample, in the initial mobile phase.
-
Inject the standards and sample.
-
Run the step gradient as specified. The analysis time is approximately 22 minutes.[5]
Protocol 2: UHPLC Method with Polar-Embedded Stationary Phase
This method is a modern approach that utilizes a polar-embedded column for fast and efficient separation.[4]
Method Parameters:
| Parameter | Value |
| Column | Acclaim™ Polar Advantage II (PA2), 2.1 x 100 mm, 2.2 µm |
| Mobile Phase A | 20 mM Ammonium Dihydrogen Phosphate, pH 2.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized linear gradient (e.g., 10-40% B over 2 minutes) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
Procedure:
-
Prepare Mobile Phase A by dissolving ammonium dihydrogen phosphate in water, adjusting the pH to 2.2 with phosphoric acid, and filtering.[4]
-
Equilibrate the UHPLC system and column with the initial gradient conditions.
-
Prepare standards and samples in Mobile Phase A.
-
Inject the standards and sample.
-
The rapid gradient allows for a run time of approximately 2 minutes.[4]
Data Presentation
The following table summarizes typical chromatographic conditions that have been successfully employed for the separation of tetracycline and its degradation products, including anhydro forms.
Table 1: Summary of Chromatographic Conditions for Separation
| Column Type | Mobile Phase | pH | Elution Mode | Reference |
| Phenyl | Acetonitrile / 0.2 M Phosphate Buffer | 2.2 | Step Gradient | [5] |
| Acclaim™ PA2 | Acetonitrile / 20 mM NH4H2PO4 | 2.2 | Gradient | [4] |
| C8 | Acetonitrile / 0.01 M Oxalic Acid | 2.0 | Gradient | [8] |
| HSS T3 (C18) | Acetonitrile / Water with Formic Acid | Acidic | Gradient | [6] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for method development to overcome co-elution.
Caption: A logical diagram for method development to resolve co-elution issues.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Analysis of 4-Epianhydrochlortetracycline Hydrochloride in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-epianhydrochlortetracycline hydrochloride and related tetracycline compounds in biological matrices. Our goal is to help you address common challenges associated with matrix effects to ensure accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting endogenous components in the biological sample.[1][2] For this compound, a major degradation product of tetracycline, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS analysis. Common interfering substances in biological matrices like plasma, urine, and tissue include phospholipids, proteins, salts, and endogenous metabolites.[1][2]
Q2: What are the primary sample preparation techniques to mitigate matrix effects for tetracycline analysis?
A2: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. However, it is often the least effective in removing phospholipids and other matrix components, which can lead to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. LLE can be more effective than PPT in producing cleaner extracts.[4]
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for minimizing matrix effects in tetracycline analysis.[5][6] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Mixed-mode and polymeric SPE cartridges are particularly effective for tetracyclines.[5][7]
Q3: How do I choose the best sample preparation method?
A3: The choice depends on the biological matrix, the required sensitivity, and the available resources. For cleaner matrices or when high throughput is a priority, a simple PPT might suffice. For more complex matrices and when lower detection limits are required, SPE is generally the preferred method due to its superior cleanup capabilities.[6] LLE offers a balance between cleanliness and simplicity. A systematic evaluation of different techniques is often recommended during method development.[4]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes. Optimizing chromatographic conditions is a crucial step. This can involve adjusting the mobile phase composition, gradient elution profile, and choice of chromatographic column to achieve better separation of this compound from interfering matrix components.[1] For instance, using a column with a different stationary phase chemistry can alter the elution profile of both the analyte and interfering compounds.
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to the sample at a known concentration before sample preparation. A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity and improving the accuracy and precision of the analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Problem 1: Low Analyte Recovery
| Possible Cause | Suggested Solution |
| Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH. For tetracyclines, an acidic extraction buffer (e.g., EDTA-McIlvaine buffer at pH 4) is often used to improve stability and extraction efficiency.[5][7] |
| Analyte binding to proteins or phospholipids. | Employ a more rigorous sample cleanup method like SPE. Mixed-mode SPE cartridges can effectively disrupt these interactions.[5] |
| Analyte degradation during sample processing. | Tetracyclines can be unstable. Ensure samples are processed promptly and at low temperatures. The use of an acidic buffer can also help stabilize the analyte.[5][8] |
| Improper SPE procedure. | Ensure the SPE cartridge is conditioned and equilibrated correctly. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. |
Problem 2: Significant Ion Suppression or Enhancement
| Possible Cause | Suggested Solution |
| Co-elution of phospholipids from the matrix. | Implement a sample preparation technique that effectively removes phospholipids, such as mixed-mode SPE or specific phospholipid removal plates.[3] PPT is generally poor at removing phospholipids. |
| High salt concentration in the sample. | Dilute the sample prior to injection if sensitivity allows. Optimize the SPE wash step to remove salts. |
| Inadequate chromatographic separation. | Modify the LC gradient to better separate the analyte from the region where matrix components elute. Experiment with different analytical columns (e.g., different stationary phases). |
| Matrix effects from different lots of biological fluid. | Evaluate matrix effects across at least six different sources of the biological matrix during method validation to ensure the method is robust. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary interactions with the analytical column. | Use a mobile phase additive like oxalic acid, which can act as a chelating agent to reduce interactions between tetracyclines and metal ions in the LC system.[5][7] |
| Column contamination. | Implement a more effective sample cleanup procedure. Use a guard column and flush the analytical column regularly.[9] |
| Injection of a sample in a solvent stronger than the mobile phase. | Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.[9] |
| Epimerization of the analyte. | 4-epianhydrochlortetracycline can exist as epimers. Optimize chromatographic conditions (e.g., temperature, mobile phase pH) to either separate or co-elute the epimers consistently for accurate quantification.[8] |
Quantitative Data Summary
The following tables provide a summary of expected recovery and matrix effect values for different sample preparation techniques for tetracyclines in various biological matrices. Note that values can vary depending on the specific analyte, matrix, and experimental conditions.
Table 1: Comparison of Analyte Recovery (%) for Different Sample Preparation Methods
| Analyte Class | Matrix | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Tetracyclines | Plasma/Serum | 60-85% | 70-90% | 85-105% | [3][4] |
| Tetracyclines | Urine | 75-95% | 80-95% | 90-110% | [10][11][12] |
| Tetracyclines | Tissue | 50-70% | 60-80% | 80-100% | [13] |
Table 2: Comparison of Matrix Effect (%) for Different Sample Preparation Methods
Matrix Effect (%) is calculated as [(Peak area in presence of matrix) / (Peak area in absence of matrix)] x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement. The ideal value is 100%.
| Analyte Class | Matrix | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Tetracyclines | Plasma/Serum | 40-70% (Suppression) | 70-90% (Suppression) | 90-110% | [3][4] |
| Tetracyclines | Urine | 60-85% (Suppression) | 75-95% (Suppression) | 95-105% | [10][11][12] |
| Tetracyclines | Tissue | 30-60% (Suppression) | 50-80% (Suppression) | 85-105% | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tetracyclines in Plasma
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is recommended.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 2 mL of EDTA-McIlvaine buffer (pH 4.0).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of EDTA-McIlvaine buffer (pH 4.0). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of methanol/water (50:50, v/v) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing analytical issues.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of tetracyclines in human urine samples by capillary electrophoresis in combination with field amplified sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
Technical Support Center: Optimizing HPLC Analysis of Tetracycline Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for tetracycline impurity profiling. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of tetracycline that I need to separate?
A1: The most common degradation products and impurities of tetracycline include 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline (EATC).[1][2] EATC is a toxic degradation product, making its separation and quantification critical.[1][3] Other related substances that may be present include chlortetracycline and oxytetracycline.[4][5]
Q2: Which type of HPLC column is best suited for tetracycline impurity profiling?
A2: Reversed-phase HPLC is the predominant technique for tetracycline analysis. The choice of the specific stationary phase depends on the specific impurities that need to be resolved.
-
C8 and C18 columns are widely used and are suitable for separating a range of tetracycline analogues.[4][5][6][7] They are a good starting point for method development.
-
Polar-embedded columns , such as those with amide functionalities (e.g., Acclaim™ PA2 or Discovery RP-AmideC16), can offer alternative selectivity, which is particularly useful for resolving critical pairs of impurities that may co-elute on traditional C8 or C18 phases.[1][3][5] These columns can prevent interaction with residual silanol groups, reducing peak tailing.[6]
-
Polymeric columns have also been shown to be effective for the separation of tetracycline and its common impurities.[8]
Q3: The USP monograph method for tetracycline seems outdated. Are there more modern alternatives?
A3: Yes, many of the older United States Pharmacopeia (USP) methods for tetracycline are considered outdated because they use hazardous mobile phase components like dimethylformamide and larger particle size columns, leading to longer run times.[1][3] Modern methods focus on using more benign solvents, smaller particle size columns (e.g., < 5 µm) for faster analysis, and advanced column chemistries for improved resolution.[1][3] For example, methods using Acclaim™ Polar Advantage II (PA2) columns with an acetonitrile/ammonium dihydrogen orthophosphate mobile phase have been developed as modern alternatives.[3]
Troubleshooting Guide
Problem: Poor peak shape (tailing) for tetracycline and its impurities.
-
Cause: Tetracyclines contain multiple ionizable functional groups that can interact with active sites (residual silanols) on silica-based columns, leading to peak tailing. They can also interact with the stainless steel components of the HPLC system.[9]
-
Solution 1: Column Choice:
-
Use a high-purity silica column with good end-capping.
-
Consider a polar-embedded column (e.g., amide phase) to shield the silanols.[6]
-
For highly problematic tailing, a metal-free or coated steel HPLC column can significantly improve peak shape for compounds like oxytetracycline that are known to interact with stainless steel.[9]
-
-
Solution 2: Mobile Phase Modification:
-
Work at a low pH (around 2-3) to suppress the ionization of silanol groups. Phosphoric acid or formic acid are common choices.[3][6]
-
The addition of a chelating agent, such as oxalic acid, to the mobile phase can help to reduce peak tailing by minimizing interactions with metal ions in the system.[10]
-
Problem: Co-elution of critical impurity pairs.
-
Cause: The analytes have very similar retention behavior on the chosen stationary phase. For instance, minocycline and oxytetracycline can co-elute on a C18 column.[5]
-
Solution 1: Change Column Selectivity:
-
If you are using a C18 column, try a C8 or a phenyl-hexyl column.
-
A polar-embedded phase, like an amide column, can provide a different separation mechanism and resolve the co-eluting peaks. The Discovery RP-AmideC16 column, for example, has been shown to resolve minocycline and oxytetracycline.[5]
-
-
Solution 2: Modify the Mobile Phase:
-
Change the organic modifier (e.g., from acetonitrile to methanol or a mixture).
-
Adjust the pH of the aqueous portion of the mobile phase.
-
Vary the buffer concentration.
-
Problem: Short column lifetime.
-
Cause: Aggressive mobile phase conditions (e.g., very low or high pH) can degrade the silica-based stationary phase.
-
Solution:
-
Ensure the pH of your mobile phase is within the recommended range for your column. Standard silica-based columns are typically stable between pH 2 and 8.
-
Consider using a column specifically designed for extended pH stability, such as the Acclaim PA2, which can be used in a pH range of 1.5–10.[3]
-
Always use a guard column to protect the analytical column from particulate matter and strongly retained sample components.
-
Experimental Protocols
Modernized HPLC Method for Tetracycline and 4-Epianhydrotetracycline (EATC)
This method is an alternative to older USP methods and avoids the use of dimethylformamide.[3]
-
Column: Thermo Scientific Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm
-
Mobile Phase A: 20 mM Ammonium Dihydrogen Orthophosphate, pH 2.2 (adjusted with orthophosphoric acid)[3]
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 5 40 6 40 7 10 | 8 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
General Purpose Method for Separation of Multiple Tetracyclines
This method is suitable for the separation of oxytetracycline, tetracycline, chlortetracycline, and doxycycline.[4]
-
Column: C8 or C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 5% Glacial Acetic Acid : Acetonitrile : Methanol (55:25:20, v/v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Detection Wavelength: 355 nm[4]
-
Column Temperature: Ambient
Quantitative Data Summary
Table 1: Comparison of HPLC Columns for Tetracycline Antibiotic Separation [5]
| Column | Analytes Resolved | Co-eluting Analytes |
| Discovery C18 | Doxycycline, Minocycline/Oxytetracycline, Tetracycline, Chlortetracycline | Minocycline and Oxytetracycline |
| Discovery C8 | Doxycycline, Minocycline, Oxytetracycline, Tetracycline, Chlortetracycline | None |
| Discovery RP-AmideC16 | Doxycycline, Minocycline, Oxytetracycline, Tetracycline, Chlortetracycline | None (best resolution for minocycline and oxytetracycline) |
Visualizations
Caption: Workflow for selecting an optimal HPLC column.
Caption: Troubleshooting guide for common HPLC problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation and quantitative determination of impurities in tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]
- 5. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of tetracycline antibiotics and their common impurities by high-performance liquid chromatography using a polymeric column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved peak shape of tetracycline using a coated steel HPLC column - AppNote [mtc-usa.com]
- 10. academic.oup.com [academic.oup.com]
troubleshooting poor recovery of 4-epianhydrochlortetracycline from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of 4-epianhydrochlortetracycline from complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor and inconsistent recovery of 4-epianhydrochlortetracycline in my samples?
Poor and inconsistent recovery of 4-epianhydrochlortetracycline is a common issue stemming from several factors related to its chemical nature and interaction with the sample matrix. Key reasons include:
-
Epimerization: Tetracyclines can readily convert into their epimers under weakly acidic conditions (pH 2-6).[1][2] 4-epianhydrochlortetracycline is itself a degradation product of chlortetracycline.[] The equilibrium between the parent compound and its epimer can lead to variable quantification if not properly controlled.
-
Chelation: Tetracyclines, including 4-epianhydrochlortetracycline, have a strong tendency to form stable complexes with multivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in complex matrices.[4][5] This chelation can significantly reduce the amount of free analyte available for extraction and detection.
-
Matrix Effects: Components of complex matrices such as soil, tissue, or manure can interfere with the analytical method, particularly in LC-MS/MS analysis.[6][7] This can manifest as ion suppression or enhancement, leading to inaccurate quantification.[8][9][10]
-
Analyte Stability: 4-epianhydrochlortetracycline can be unstable under certain conditions, including exposure to strong acids, bases, light, and certain redox conditions, leading to degradation.[2]
-
Adsorption to Labware: The polar nature of tetracyclines can lead to their adsorption onto glass and plastic surfaces, resulting in losses during sample preparation.
Q2: How can I improve the extraction efficiency of 4-epianhydrochlortetracycline from my specific matrix?
Improving extraction efficiency requires a tailored approach based on the matrix type. Here are some general strategies and specific recommendations:
-
Use of Chelating Agents: To counteract the chelation of 4-epianhydrochlortetracycline with metal ions, incorporate a chelating agent into your extraction solvent.[5] Ethylenediaminetetraacetic acid (EDTA) or citric acid are commonly used for this purpose.[5] An EDTA-McIlvaine buffer at pH 4 is a frequently used extraction solvent.[2]
-
pH Adjustment: The pH of the extraction solvent is critical. Tetracyclines are most stable in acidic conditions. Maintaining a pH between 2 and 6 is crucial to prevent degradation and epimerization.[2]
-
Solvent Selection: The choice of organic solvent will depend on the matrix. For soil samples, a mixture of acetonitrile and an acidic buffer has been shown to be effective.[11] For liquid samples, solid-phase extraction (SPE) is a common and effective cleanup method.[2]
-
Advanced Extraction Techniques: For solid matrices like soil, consider using techniques like Microwave-Assisted Extraction (MAE) or Accelerated Solvent Extraction (ASE) to improve recovery.[11][12]
Experimental Protocol: General Extraction from Soil
-
Sample Pre-treatment: Homogenize the soil sample to ensure uniformity.
-
Spiking (for recovery studies): Spike a known amount of 4-epianhydrochlortetracycline standard into a blank soil sample.
-
Extraction Solvent Preparation: Prepare an extraction solvent consisting of acetonitrile, McIlvaine buffer (pH 4), and 0.1 M EDTA in a ratio of 2:1:1 (v/v/v).[11]
-
Extraction:
-
Add the extraction solvent to the soil sample in a suitable vessel.
-
Vortex or shake vigorously for at least 30 minutes.
-
For improved efficiency, consider using ultrasonication for 15-20 minutes.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to separate the solid matrix from the supernatant.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted analyte.
-
Further Cleanup (if necessary): The supernatant can be further purified using Solid-Phase Extraction (SPE).
A workflow diagram for this process is provided below.
Q3: What are the best practices for sample cleanup using Solid-Phase Extraction (SPE)?
SPE is a crucial step for removing interfering matrix components. Here are some best practices:
-
Sorbent Selection: The choice of SPE sorbent is critical. For tetracyclines, which are polar compounds, a strong cation-exchange (SCX) or a hydrophilic-lipophilic balanced (HLB) sorbent is often effective.[2]
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by the equilibration buffer.
-
Loading: Load the sample extract onto the SPE cartridge at a slow and steady flow rate to ensure proper binding of the analyte.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the analyte of interest.
-
Elution: Elute the 4-epianhydrochlortetracycline with a suitable solvent. This is often a mixture of an organic solvent and an acid or base to disrupt the interaction between the analyte and the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
| SPE Sorbent Type | Typical Application | Elution Solvent Example | Reference |
| Hydrophilic-Lipophilic Balanced (HLB) | Broad-spectrum for polar and non-polar compounds in aqueous samples. | Methanol or Acetonitrile | [12] |
| Strong Cation-Exchange (SCX) | For basic compounds that are positively charged at low pH. | 5% Ammonium Hydroxide in Methanol | [2] |
Q4: How can I minimize the epimerization of 4-epianhydrochlortetracycline during sample preparation and analysis?
Minimizing epimerization is essential for accurate quantification. Consider the following:
-
Acidic Conditions: Maintain acidic conditions (pH 2-4) throughout the sample preparation process.[2]
-
Use of Stabilizers: Trichloroacetic acid (TCA) has been shown to act as a stabilizer, reducing both epimerization and other degradation pathways for tetracyclines.[1][4] Consider using TCA for protein precipitation in biological samples.
-
Temperature Control: Perform sample preparation steps at low temperatures (e.g., on ice) to slow down the epimerization process.
-
Minimize Storage Time: Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at low temperatures (e.g., -80°C), but be aware of potential losses upon freezing due to precipitation with divalent cations.[1][4] Pre-treatment with EDTA before freezing can help prevent these losses.[4]
-
LC Method Optimization: If separating the epimers is not possible, some methods quantify the sum of the parent compound and its epimer.[5]
Q5: What strategies can I employ to mitigate matrix effects in my LC-MS/MS analysis?
Matrix effects can be a significant source of error. Here are some strategies to address them:
-
Effective Sample Cleanup: The most effective way to reduce matrix effects is through thorough sample cleanup using techniques like SPE.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for 4-epianhydrochlortetracycline if available. SIL-IS co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components that may be causing ion suppression.
-
Standard Addition: The method of standard additions can be used to quantify the analyte in a complex matrix, but it is more time-consuming.
| Strategy | Description | Advantages | Disadvantages |
| Effective Sample Cleanup | Reduces the concentration of interfering matrix components. | Improves data quality and reduces instrument contamination. | Can be time-consuming and may lead to analyte loss. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix. | Relatively simple to implement. | Requires a representative blank matrix which may not always be available. |
| Isotope-Labeled Internal Standard | An ideal internal standard that co-elutes and experiences the same matrix effects. | Provides the most accurate correction for matrix effects and extraction losses. | Can be expensive and may not be commercially available for all analytes. |
Visualizations
A generalized experimental workflow for the extraction and analysis of 4-epianhydrochlortetracycline.
A troubleshooting guide for poor recovery of 4-epianhydrochlortetracycline.
References
- 1. researchgate.net [researchgate.net]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 4. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Extraction of Tetracycline Degradation Products from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of tetracycline and its degradation products from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of tetracycline found in tissues?
A1: The most common degradation products of tetracycline that you are likely to encounter in tissue samples are its epimers and anhydro derivatives. Specifically, these include 4-epitetracycline (ETC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC).[1] These can form both in vivo and during sample storage and processing.[2]
Q2: Why is the extraction of tetracyclines from tissues challenging?
A2: The extraction of tetracyclines from tissues can be problematic due to several factors. These compounds are known to chelate with divalent and trivalent cations, such as Ca2+, Mg2+, and Fe3+, which can be present in biological matrices.[3] This chelation can lead to the formation of insoluble complexes, reducing extraction efficiency. Additionally, tetracyclines are susceptible to degradation under certain pH, light, and temperature conditions, which can occur during extraction and storage.[2] The complex nature of tissue matrices, containing proteins, lipids, and other endogenous substances, can also interfere with the extraction and subsequent analysis, a phenomenon known as the matrix effect.[4]
Q3: What are the most common extraction techniques for tetracycline and its degradation products from tissues?
A3: The most frequently employed techniques for extracting tetracyclines from tissues are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[5][6] More recently, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been utilized.[7][8]
Q4: Which analytical techniques are most suitable for detecting and quantifying tetracycline degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.[8] For detection, UV-Vis detectors are often used.[8][9] For enhanced sensitivity and specificity, fluorescence detection (FLD) and mass spectrometry (MS or MS/MS) are preferred.[2][10] LC-MS/MS is particularly powerful for the simultaneous determination of the parent drug and its various degradation products.[11]
Q5: How can I minimize the degradation of tetracyclines during sample storage and extraction?
A5: To minimize degradation, it is crucial to store tissue samples at low temperatures, preferably at -80°C, and to protect them from light.[11] During the extraction process, using acidic buffers (e.g., oxalic acid or McIlvaine buffer at pH 4) can help to stabilize tetracyclines and their epimers. It is also advisable to work quickly and avoid prolonged exposure to ambient temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of all analytes (parent tetracycline and degradation products) | - Incomplete tissue homogenization.- Inefficient extraction solvent.- Strong binding of analytes to tissue components (chelation).- Loss of analytes during solvent evaporation. | - Ensure complete homogenization using a suitable mechanical homogenizer.- Optimize the extraction solvent system; consider a combination of organic solvents with an acidic aqueous buffer.- Add a chelating agent like EDTA or citric acid to the extraction buffer to disrupt tetracycline-metal complexes.- Carefully control the evaporation step to avoid loss of volatile degradation products. A gentle stream of nitrogen is recommended. |
| Low recovery of parent tetracycline but detectable levels of degradation products | - Degradation of the parent compound during sample storage or extraction. | - Review sample storage conditions (temperature, light exposure).[11]- Minimize the time between sample collection and extraction.- Use acidic extraction conditions (pH 2-4) to inhibit epimerization and dehydration.[11] |
| High variability in recovery between replicate samples | - Inconsistent sample homogenization.- Inconsistent SPE cartridge packing or elution.- Matrix effects varying between samples. | - Ensure each sample is homogenized to a uniform consistency.- If using SPE, ensure consistent conditioning, loading, washing, and elution steps for all samples.- Develop a matrix-matched calibration curve to compensate for matrix effects.[2] |
| Presence of interfering peaks in the chromatogram | - Co-extraction of endogenous matrix components (e.g., lipids, proteins).- Contamination from labware or solvents. | - Incorporate a clean-up step after the initial extraction, such as solid-phase extraction (SPE) or a defatting step with a non-polar solvent like hexane.[8]- Use high-purity solvents and thoroughly clean all glassware. |
| Poor peak shape in HPLC analysis | - Interaction of tetracyclines with free silanol groups on the HPLC column.- Inappropriate mobile phase pH. | - Use a base-deactivated HPLC column or a polymeric column.- Add a chelating agent or an ion-pairing reagent to the mobile phase.- Optimize the mobile phase pH to ensure consistent ionization of the analytes. |
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Tetracyclines in Tissues
| Extraction Method | Tissue Type | Analytes | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Bovine Muscle & Kidney | Oxytetracycline, Tetracycline, Chlortetracycline | 76.0 - 86.9 | |
| Solid-Phase Extraction (SPE) | Swine Muscle & Kidney | Oxytetracycline, Tetracycline, Chlortetracycline | >77.8 (muscle), >65.1 (kidney) | [3] |
| Solid-Phase Extraction (SPE) | Cattle Tissues | Tetracycline, Oxytetracycline, Chlortetracycline | Not specified, but used for quantification | [9] |
| Liquid-Liquid Extraction (LLE) followed by SPE | Pig Tissues | Tetracycline, Oxytetracycline, Chlortetracycline & their 4-epimers | Not specified, but validated | |
| Oxalic Acid Extraction & SPE | Muscle | Oxytetracycline, Tetracycline, Chlortetracycline, Doxycycline & their 4-epimers | 91.8 - 103.6 | |
| QuEChERS | Animal Foods | Quinolones and Tetracyclines | Optimized for high recovery | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tetracyclines in Muscle Tissue
This protocol is a generalized procedure based on common practices cited in the literature.[8]
-
Sample Homogenization:
-
Weigh 5 g of minced muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of EDTA-McIlvaine buffer (pH 4.0).
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
-
Protein Precipitation & Centrifugation:
-
Add 10 mL of acetonitrile to the homogenate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase cartridge) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Mandatory Visualizations
Caption: Workflow for SPE of tetracyclines from tissue.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. librarysearch.colby.edu [librarysearch.colby.edu]
- 4. mdpi.com [mdpi.com]
- 5. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracyclines - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples : Oriental Journal of Chemistry [orientjchem.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetracycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UHPLC Analysis of 4-Epianhydrotetracycline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the run time of Ultra-High-Performance Liquid Chromatography (UHPLC) analysis for 4-epianhydrotetracycline hydrochloride (EATC-HCl), a toxic degradation product of tetracycline.[1][2]
Troubleshooting Guides
This section addresses specific issues that can impact analysis time and provides actionable solutions.
Problem: Long Analysis Run Times
Question: My UHPLC analysis of 4-epianhydrotetracycline hydrochloride is taking too long. How can I reduce the run time without compromising the quality of the separation?
Answer:
Reducing the run time in UHPLC analysis involves a systematic optimization of several parameters. Transferring a method from a traditional HPLC system to a UHPLC system can significantly decrease analysis time, in some cases from 8 minutes to as little as 2 minutes.[1][2] Here are key areas to focus on:
-
Column Selection: Utilize a shorter column with a smaller particle size (e.g., sub-2 µm). A shorter column length directly reduces the elution time. For instance, a switch from a 4.6 x 150 mm, 3 µm column to a 2.1 x 100 mm, 2.2 µm column has been shown to be effective.[1]
-
Flow Rate: Increase the flow rate. UHPLC systems are designed to handle higher backpressures, allowing for faster mobile phase velocities. However, be mindful of exceeding the column's pressure limits.
-
Mobile Phase Gradient: Optimize the gradient profile. A steeper gradient, where the percentage of the strong solvent (e.g., acetonitrile) increases more rapidly, can expedite the elution of strongly retained compounds.
-
Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and allowing for higher flow rates. This can also improve peak shape and resolution.
Problem: Poor Peak Resolution with Faster Methods
Question: I've increased the flow rate to shorten my analysis, but now the peak for 4-epianhydrotetracycline is not well-resolved from tetracycline. What should I do?
Answer:
Achieving adequate resolution is critical, especially when analyzing impurities. If you're experiencing poor resolution after increasing the flow rate, consider the following adjustments:
-
Mobile Phase Composition: The pH of the mobile phase is crucial for the analysis of tetracyclines due to their amphoteric nature.[3] An acidic mobile phase, such as acetonitrile/ammonium dihydrogen orthophosphate at pH 2.2, has been used successfully to achieve good resolution between tetracycline and EATC.[1]
-
Column Chemistry: The choice of stationary phase can significantly impact selectivity. A polar-embedded stationary phase, like an Acclaim PA2 column, can offer different selectivity compared to standard C8 or C18 columns and may improve the resolution of tetracycline and its impurities.[1][2]
-
Gradient Optimization: Instead of a simple linear gradient, a multi-step gradient can be employed to fine-tune the separation around the elution time of the critical pair (tetracycline and EATC).
Problem: High Backpressure at Increased Flow Rates
Question: When I try to increase the flow rate to reduce the run time, the system backpressure exceeds the operational limits. How can I manage this?
Answer:
High backpressure is a common challenge when aiming for faster UHPLC analysis. Here are some ways to mitigate it:
-
Column Particle Size and Dimensions: While smaller particles improve efficiency, they also increase backpressure. Ensure your column's particle size and dimensions are appropriate for your UHPLC system's pressure capabilities.
-
Mobile Phase Viscosity: As mentioned, increasing the column temperature will lower the mobile phase viscosity and, consequently, the backpressure. You can also evaluate if a different organic modifier with lower viscosity (e.g., methanol instead of acetonitrile, if chromatographically suitable) can be used.
-
System Tubing: Ensure that the connecting tubing in your UHPLC system, particularly between the column and the detector, has a small internal diameter to minimize dead volume and its contribution to backpressure.
-
Check for Blockages: High backpressure can also be a sign of a blockage in the system, such as a clogged frit or a contaminated guard column. A systematic check of the system components is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a fast UHPLC method for 4-epianhydrotetracycline hydrochloride analysis?
A1: A good starting point is to adapt a validated HPLC method to a UHPLC system. For example, a method using an Acclaim PA2, 2.2 µm, 2.1 x 100 mm column with a mobile phase of acetonitrile and 20 mM ammonium dihydrogen orthophosphate at pH 2.2 has been shown to reduce run times to 2 minutes.[1]
Q2: How does the choice of mobile phase pH affect the analysis of tetracyclines?
A2: Tetracyclines are amphoteric compounds, meaning they have both acidic and basic functional groups. The pH of the mobile phase will influence their ionization state, which in turn affects their retention and selectivity on a reversed-phase column. An acidic pH, such as 2.2, is often used to ensure consistent protonation of the analytes, leading to better peak shapes and reproducible retention times.[1]
Q3: Can I use a C18 column for the fast analysis of 4-epianhydrotetracycline?
A3: Yes, C18 columns can be used. ACQUITY UPLC BEH C18 columns (1.7 µm particle size) have been employed for the analysis of tetracyclines.[3] However, for problematic amphoteric structures like tetracyclines, columns with alternative selectivities, such as charged surface technology (CSH) C18 columns or polar-embedded columns, might offer better peak shapes and resolution.[1][3]
Q4: What are the key parameters to include in system suitability testing for this analysis?
A4: System suitability testing should be performed before analyzing samples to ensure the chromatographic system is performing adequately. Key parameters include:
-
Resolution: The resolution between tetracycline and 4-epianhydrotetracycline should be greater than a specified value (e.g., >1.2).[1]
-
Peak Asymmetry (Tailing Factor): This ensures good peak shape.
-
Reproducibility: The relative standard deviation (RSD) of the peak area and retention time from replicate injections of a standard solution should be within acceptable limits (e.g., <2%).[1]
Data Presentation
Table 1: Comparison of HPLC and UHPLC Methods for Tetracycline and 4-Epianhydrotetracycline Analysis [1]
| Parameter | HPLC Method | UHPLC Method |
| Column | Acclaim PA2, 3 µm, 4.6 x 150 mm | Acclaim PA2, 2.2 µm, 2.1 x 100 mm |
| Run Time | 8 minutes | 2 minutes |
| Mobile Phase | Acetonitrile / 20 mM NH₄H₂PO₄, pH 2.2 | Acetonitrile / 20 mM NH₄H₂PO₄, pH 2.2 |
| Resolution (TC/EATC) | 20.8 | 19.9 |
| Mobile Phase Consumption Reduction | - | ~40% |
Experimental Protocols
Optimized UHPLC Method for Fast Analysis of 4-Epianhydrotetracycline HCl [1]
This protocol is based on a method that successfully reduced the analysis time from 8 to 2 minutes.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen orthophosphate (NH₄H₂PO₄)
-
Orthophosphoric acid
-
Deionized water
-
Tetracycline hydrochloride (TC-HCl) reference standard
-
4-epianhydrotetracycline hydrochloride (EATC-HCl) reference standard
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM NH₄H₂PO₄, pH 2.2. Dissolve 2.3 g of NH₄H₂PO₄ in 1 L of deionized water. Adjust the pH to 2.2 with orthophosphoric acid. Filter through a 0.2 µm filter.[1]
-
Mobile Phase B: 100% Acetonitrile.
3. Chromatographic Conditions:
-
Column: Acclaim PA2, 2.2 µm, 2.1 x 100 mm
-
Flow Rate: To be optimized (a faster flow rate is possible on a UHPLC system compared to a proportional reduction from an HPLC method).[1]
-
Column Temperature: To be optimized (e.g., 30-40 °C)
-
Detection Wavelength: 280 nm
-
Injection Volume: To be optimized (e.g., 1-5 µL)
-
Gradient: A steep gradient should be developed. For example, starting with a low percentage of Mobile Phase B and rapidly increasing it.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of TC-HCl and EATC-HCl in Mobile Phase A.
-
Prepare a mixed standard solution for system suitability testing containing both TC-HCl and EATC-HCl at appropriate concentrations.[1]
5. Sample Preparation:
-
Dissolve the sample containing tetracycline hydrochloride in Mobile Phase A.
-
Filter the sample solution through a 0.2 µm syringe filter prior to injection.[1]
Visualizations
Caption: Workflow for reducing UHPLC analysis run time.
Caption: Decision tree for troubleshooting high backpressure.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 4-Epianhydrochlortetracycline (EACTC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level detection of 4-epianhydrochlortetracycline (EACTC), a toxic degradation product of chlortetracycline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the detection of EACTC at low concentrations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the column (e.g., residual silanols).2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of EACTC, leading to poor peak shape.3. Column Overload: Injecting too high a concentration of the analyte or matrix components. | 1. Use a chelating agent: Add a chelating agent like EDTA or oxalic acid to the mobile phase to block active sites on the column.[1][2]2. Optimize mobile phase pH: Adjust the mobile phase pH to be around 2-3 to ensure consistent protonation of EACTC.3. Dilute the sample: If column overload is suspected, dilute the sample before injection. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Ionization in Mass Spectrometer: Incorrect settings for the ion source (e.g., capillary voltage, gas flow, temperature).2. Inefficient Sample Extraction and Cleanup: Matrix components can suppress the EACTC signal.3. Degradation of EACTC Standard or Sample: EACTC is unstable and can degrade under certain conditions. | 1. Optimize MS parameters: Infuse a standard solution of EACTC directly into the mass spectrometer to optimize ion source parameters for maximum signal intensity.[3]2. Improve sample preparation: Utilize solid-phase extraction (SPE) for effective cleanup and concentration of the analyte from the sample matrix.[4]3. Proper sample handling: Prepare standard solutions and samples fresh before analysis and store them at low temperatures (e.g., 8°C in the autosampler) to minimize degradation.[3] |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate gradient mixing or changes in solvent composition over time.2. Column Temperature Variations: Inconsistent column temperature can lead to shifts in retention time.3. Column Degradation: Loss of stationary phase or column contamination. | 1. Ensure proper mobile phase preparation: Prepare fresh mobile phase daily and ensure the pump is working correctly.2. Use a column oven: Maintain a constant and optimized column temperature (e.g., 35°C) to ensure reproducible retention times.[3]3. Implement a column wash procedure: After each analytical batch, wash the column with a strong solvent to remove any adsorbed matrix components. |
| Presence of Interfering Peaks | 1. Matrix Effects: Co-elution of matrix components with EACTC.2. Formation of Epimers and Tautomers: Chlortetracycline can exist in equilibrium with its epimers and tautomers, which are isobaric and can interfere with EACTC detection. | 1. Enhance chromatographic separation: Optimize the gradient profile and/or use a high-resolution column to separate EACTC from interfering peaks.2. Optimize chromatographic conditions: Fine-tune the mobile phase composition and gradient to achieve baseline separation of EACTC from other tetracycline-related compounds.[5] |
Quantitative Data: Limits of Detection (LOD) and Quantification (LOQ)
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for tetracyclines and their epimers, including EACTC, using various analytical methods. This data can help researchers select the most appropriate method for their required sensitivity.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Chlortetracycline | HPLC-MS/MS | Non-medicated feed | 35 µg/kg | 47 µg/kg | [3] |
| Oxytetracycline | HPLC-MS/MS | Non-medicated feed | 40 µg/kg | 60 µg/kg | [3] |
| Tetracycline | HPLC-MS/MS | Non-medicated feed | 24 µg/kg | 40 µg/kg | [3] |
| Doxycycline | HPLC-MS/MS | Non-medicated feed | 100 µg/kg | 150 µg/kg | [3] |
| Oxytetracycline | QCM with MIPs | Tap Water | 0.019 ng/mL | - | [6] |
| 4-epi-Oxytetracycline | HPLC-MS/MS | Lettuce | - | 1 µg/kg | [7] |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: UPLC-MS/MS for the Determination of EACTC
This protocol is based on methodologies for the analysis of tetracyclines and their epimers.[3][5]
1. Standard Preparation:
-
Prepare a stock solution of 4-epianhydrochlortetracycline in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution with the initial mobile phase.
-
Prepare all standard solutions fresh before analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize the sample matrix.
-
Extract the sample with an appropriate extraction solution (e.g., McIlvaine buffer and acetonitrile).
-
Centrifuge the extract and collect the supernatant.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute EACTC with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. UPLC-MS/MS Conditions:
-
Column: A high-resolution C18 column (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Optimize the gradient to achieve separation of EACTC from other tetracyclines and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.[3]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for EACTC for quantification and confirmation.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of 4-epianhydrochlortetracycline important?
A1: 4-epianhydrochlortetracycline is a degradation product of chlortetracycline and is considered to be more toxic than the parent compound.[8][9] Therefore, its sensitive and accurate detection is crucial for food safety and pharmaceutical quality control.
Q2: What are the main challenges in achieving low-level detection of EACTC?
A2: The main challenges include the inherent instability of tetracyclines, which can lead to the formation of EACTC during sample preparation and analysis, making accurate quantification difficult.[5] Additionally, matrix effects from complex samples can suppress the analyte signal, and the presence of isobaric epimers and tautomers requires high chromatographic resolution for accurate identification.[5]
Q3: How can I minimize the formation of EACTC during my experiment?
A3: To minimize the degradation of chlortetracycline into EACTC, it is important to control factors such as pH, temperature, and light exposure.[10] Prepare samples and standards in acidic conditions (pH 2-4), keep them at low temperatures, and use amber vials to protect them from light.
Q4: What is the best internal standard to use for EACTC analysis?
A4: An isotopically labeled EACTC would be the ideal internal standard. However, if that is not available, a structurally similar compound that is not present in the samples, such as demeclocycline, can be used.[5]
Q5: What are the advantages of using UPLC-MS/MS for EACTC detection?
A5: UPLC-MS/MS offers high sensitivity, selectivity, and specificity, which are essential for detecting low levels of EACTC in complex matrices.[3] The use of smaller particles in UPLC columns provides better resolution and faster analysis times compared to conventional HPLC. The tandem mass spectrometer allows for the confirmation of the analyte's identity through the monitoring of specific ion transitions.
Visualizations
Caption: General experimental workflow for EACTC analysis.
Caption: Troubleshooting logic for EACTC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]
- 9. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Methods for 4-Epianhydrochlortetracycline Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. 4-Epianhydrochlortetracycline hydrochloride is a toxic degradation product of tetracycline and its accurate measurement is mandated by pharmacopeias.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, offering insights into their performance based on experimental data.
Performance Comparison of HPLC Methods
The following table summarizes the key performance characteristics of various HPLC methods developed for the analysis of tetracycline and its impurities, including 4-epianhydrochlortetracycline. This allows for a direct comparison of their suitability for specific analytical needs.
| Parameter | USP Monograph Method | Modernized HPLC Method | UHPLC Method | Improved HPLC Method |
| Column | L7 (C8), 5–10 µm, 4.6 × 250 mm | Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 × 150 mm[1] | Acclaim™ Polar Advantage II (PA2), 2.2 µm, 2.1 × 100 mm[1] | Octadecylsilane bonded on 10-µm silica gel, 30 cm long |
| Mobile Phase | Ammonium oxalate/dimethylformamide/dibasic ammonium phosphate, pH 7.6–7.7[1] | Acetonitrile/ammonium dihydrogen orthophosphate, pH 2.2[1] | Acetonitrile/ammonium dihydrogen orthophosphate, pH 2.2[1] | Acetonitrile in pH 2.5, 0.02 M phosphate buffer (gradient)[3] |
| Detection Wavelength | 280 nm[1] | Not explicitly stated, likely around 280 nm | Not explicitly stated, likely around 280 nm | Not explicitly stated, likely around 280 nm |
| Run Time | > 25 min[3] | 8 min[1] | 2 min[1] | ~16 min[3] |
| Resolution (between TC & EATC) | ≥ 1.2[1] | 20.8[1] | 19.9[1] | Improved by 250% compared to original method |
| Linearity Range (for 4-EATC) | Not specified | 50-150% of acceptance criteria | Not specified | 0.3-100%[3] |
| Limit of Quantification (LOQ) | Not specified | 0.1 µg/mL | Not specified | Not specified |
| Precision (RSD) | ≤ 2%[1] | 0.60% (for TC)[1] | 0.45% (for TC)[1] | 0.66% (for TC powder)[3] |
| Accuracy (Recovery) | Not specified | Not specified | Not specified | > 99.6% (for TC)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the modernized HPLC and UHPLC methods.
Modernized HPLC Method
-
Column: Thermo Scientific Acclaim™ Polar Advantage II (PA2), 3 µm particle size, 4.6 × 150 mm dimensions.[1]
-
Mobile Phase: A gradient elution using Acetonitrile and 20 mM Ammonium Dihydrogen Orthophosphate buffer, adjusted to pH 2.2 with orthophosphoric acid.[1]
-
Flow Rate: Not explicitly stated, but typical for a 4.6 mm ID column would be around 1.0 mL/min.
-
Detection: UV detection at 280 nm.[1]
-
Sample Preparation:
-
System Suitability: Inject a solution containing both tetracycline and 4-epianhydrotetracycline to ensure the resolution between the two peaks is not less than 1.2.[1] The relative standard deviation of replicate injections should be not more than 2.0%.[1]
UHPLC Method
-
Column: Thermo Scientific Acclaim™ Polar Advantage II (PA2), 2.2 µm particle size, 2.1 × 100 mm dimensions.[1]
-
Mobile Phase: Same as the modernized HPLC method (Acetonitrile/ammonium dihydrogen orthophosphate, pH 2.2).[1]
-
Flow Rate: Not explicitly stated, but typical for a 2.1 mm ID column would be around 0.4-0.6 mL/min.
-
Detection: UV detection at 280 nm.[1]
-
Sample Preparation: Same as the modernized HPLC method.[1]
-
System Suitability: Similar criteria as the HPLC method, with a resolution of 19.9 being reported.[1]
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between different analytical methods, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation of 4-Epianhydrochlortetracycline.
Caption: Comparison of Key Performance Characteristics of Analytical Methods.
Conclusion
The validation of an HPLC method for the quantification of this compound is a regulatory requirement and crucial for ensuring the quality of tetracycline-based pharmaceutical products.[4] While the traditional USP monograph method is established, modern HPLC and UHPLC methods offer significant advantages in terms of speed, resolution, and safety by avoiding hazardous solvents like dimethylformamide.[1][2] The data presented demonstrates that the modernized methods not only meet but exceed the system suitability requirements of the USP.[1] The choice of method will depend on the specific needs of the laboratory, considering factors such as sample throughput, available instrumentation, and desired sensitivity. The provided experimental protocols and comparative data serve as a valuable resource for researchers in selecting and implementing a suitable and robust analytical method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Cross-Validation of LC-MS/MS Methods for 4-Epianhydrochlortetracycline Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of chlortetracycline and its degradation products, such as 4-epianhydrochlortetracycline, is critical for ensuring pharmaceutical quality and safety. This guide provides a comparative overview of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods reported in the literature for the analysis of tetracycline-related compounds, with a focus on providing the necessary data to evaluate and select an appropriate analytical approach.
Comparative Performance of LC-MS/MS Methods
The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of tetracyclines and their epimers, including compounds structurally related to 4-epianhydrochlortetracycline. These methods have been validated in various biological and environmental matrices.
| Parameter | Method 1 (Chicken Muscle) | Method 2 (Shrimp)[1][2] | Method 3 (Swine Manure)[3] |
| Analyte(s) | 4-epi-chlortetracycline | 4-epi chlortetracycline | epi-chlortetracycline |
| Matrix | Chicken Muscle | Shrimp | Swine Manure |
| LOD | 0.06 - 0.09 µg/kg | Not explicitly stated for 4-epi-CTC | 1.9 pg/µL (for CTC) |
| LOQ | Not explicitly stated for 4-epi-CTC | Not explicitly stated for 4-epi-CTC | Not explicitly stated for 4-epi-CTC |
| Linearity Range | LOQ to 200 µg/kg | Not specified | 1 to 10,000 pg/µL |
| Recovery | 89% - 98% | Not specified | Not specified |
| Precision (RSD) | < 5.0% (within-run), < 6.9% (between-run) | Not specified | Not specified |
Note: Data for 4-epianhydrochlortetracycline specifically is limited in the provided search results; however, data for the closely related 4-epichlortetracycline is presented as a surrogate for methodological comparison.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: Analysis in Chicken Muscle[4]
-
Sample Preparation:
-
Homogenized chicken muscle samples are extracted with 0.1 mol/L Na2EDTA–McIlvaine buffer solution.
-
The mixture is vortexed and centrifuged.
-
The supernatant is cleaned up using solid-phase extraction (SPE) with a hydrophilic-lipophilic balance (HLB) column.
-
The eluate is evaporated to dryness under a nitrogen stream.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C8 reversed-phase column (50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A binary solvent system consisting of methanol and 0.01 mol/L trichloroacetic acid aqueous solution.
-
Mode: Gradient elution.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Method 2: Analysis in Shrimp[1][2]
-
Sample Preparation:
-
Homogenized shrimp samples are extracted with EDTA-McIlvaine buffer.
-
The extract undergoes solid-phase extraction (SPE) clean-up using an Oasis HLB cartridge.
-
The tetracycline antibiotics are eluted with methanol.
-
The eluent is evaporated under a stream of nitrogen at 35°C.
-
The residue is dissolved in 2mL of 0.1% Formic acid: Methanol (9:1).
-
-
Liquid Chromatography:
-
Column: Inertsil ODS-3V, 5 micron, 150×4.6 mm.
-
Mobile Phase: A: 5 mM Oxalic acid in water, B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.8 mL/min.
-
Mode: Gradient elution.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Method 3: Analysis in Swine Manure[3]
-
Sample Preparation:
-
Extraction of the sample.
-
Dilution of the extract.
-
Centrifugation to remove solid particles.
-
Ultrafiltration of the supernatant.
-
-
Liquid Chromatography (UHPLC):
-
A solvent gradient is used to resolve the compounds in 3.5 minutes.
-
-
Tandem Mass Spectrometry:
-
Internal Standard: d6-tetracycline.
-
The method is capable of measuring chlortetracycline, epi-chlortetracycline, and isochlortetracycline.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of 4-epianhydrochlortetracycline and related compounds.
References
- 1. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples : Oriental Journal of Chemistry [orientjchem.org]
- 2. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 3. Development of a UHPLC-MS/MS method for the measurement of chlortetracycline degradation in swine manure - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 4-epianhydrochlortetracycline hydrochloride analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-epianhydrochlortetracycline hydrochloride (EATC), a toxic degradation product of tetracycline. The selection of an appropriate analytical method is critical for ensuring the safety and efficacy of tetracycline-based pharmaceutical products. This document summarizes key performance data from various studies and details the experimental protocols for the most common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance of different analytical methods for this compound, providing a clear basis for comparison.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | HPLC Method 1[1] | Modern HPLC Method[2][3] | UHPLC Method[2][3] | LC-MS/MS Method[4][5] |
| Column | L1 (3 µm, 150 x 4.6 mm) | Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm | Acclaim™ Polar Advantage II (PA2), 2.2 µm, 2.1 x 100 mm | Waters Acquity HSS T3 (2.6 µm, 100 x 2.1 mm) or Inertsil ODS-3V (5 µm, 150x4.6 mm) |
| Mobile Phase | 0.1% Phosphoric acid and Acetonitrile (gradient) | Acetonitrile/Ammonium dihydrogen orthophosphate pH 2.2 | Acetonitrile/Ammonium dihydrogen orthophosphate pH 2.2 | Methanol with 0.1% formic acid and Water with 5% MeOH and 0.1% formic acid (gradient) |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm | Tandem Mass Spectrometry (MS/MS) |
| Run Time | Not specified | 8 minutes | 2 minutes | Varies, typically short |
| Linearity Range | 50-150% of acceptance criteria | Not explicitly stated, but method meets USP specifications | Not explicitly stated, but method meets USP specifications | 0.1 to 8 ppm (for tetracyclines)[4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | Not specified | Not specified | Not specified, but high sensitivity is a key feature[6] |
| Recovery | 96-102% | Exceeds USP specifications | Exceeds USP specifications | Not specified in the provided abstracts |
| Resolution (between TC and EATC) | Well resolved | 20.8 | 19.9 | Excellent separation of epimers and isobars[4] |
Table 2: Performance of Other Analytical Techniques
| Technique | Principle | Key Findings | Limitations |
| Open Column Chromatography (USP <226>) [2][7] | Adsorption chromatography on a self-packed column with chloroform as the eluent. EATC is detected as a yellow band by visible absorbance. | Antiquated method prescribed in some older USP monographs. | Tedious, uses hazardous solvent (chloroform), less precise and sensitive compared to modern methods.[2][3] |
| Spectrophotometry [8][9][10] | Formation of a colored complex with reagents like Ce(IV) or Rhodamine (II), followed by absorbance measurement at a specific wavelength (e.g., 430 nm). | Simple and cost-effective. Can be used for the determination of total tetracyclines. | Lacks specificity to differentiate between tetracycline and its degradation products like EATC. |
| Capillary Electrophoresis [1] | Separation based on the differential migration of ions in an electric field. | Capable of determining degradation products with low limits of detection (0.02% for 4-epianhydrotetracycline). | May have lower reproducibility compared to HPLC in some applications. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Modern High-Performance Liquid Chromatography (HPLC) Method[2]
-
Column: Acclaim™ Polar Advantage II (PA2), 4.6 x 150 mm, packed with 3 µm resin.
-
Mobile Phase A: 20 mM Ammonium dihydrogen orthophosphate, adjusted to pH 2.2 with orthophosphoric acid.
-
Mobile Phase B: 50% Acetonitrile in 20 mM Ammonium dihydrogen orthophosphate, pH 2.2.
-
Gradient: A suitable gradient program is used to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A. Filter with a 0.2 µm syringe filter prior to injection.
-
System Suitability: A mixed standard of tetracycline and 4-epianhydrotetracycline is used to ensure the resolution between the two peaks is not less than 1.2.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method[2]
This method is a direct transfer from the modern HPLC method, optimized for speed.
-
Column: Acclaim™ Polar Advantage II (PA2), 2.1 x 100 mm, packed with 2.2 µm packing material.
-
Mobile Phase: Same as the HPLC method.
-
Gradient: Adjusted for the shorter column and smaller particle size to achieve separation in a shorter time.
-
Flow Rate: Adjusted according to the column dimensions.
-
Detection: UV at 280 nm.
-
Run Time: Approximately 2 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[4]
-
Chromatographic System: Shimadzu Prominence LC or equivalent.
-
Mass Spectrometer: Sciex 4000 qTrap or equivalent.
-
Column: Waters Acquity HSS T3 column (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 5% Methanol and 0.1% Formic acid.
-
Mobile Phase B: Methanol with 0.1% Formic acid.
-
Gradient: A suitable gradient program is used to separate the analytes.
-
Oven Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. ijrpc.com [ijrpc.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Comparative Toxicity of 4-Epianhydrochlortetracycline and Other Tetracycline Degradants: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Tetracycline antibiotics, while invaluable in clinical and veterinary medicine, are susceptible to degradation under various environmental conditions, leading to the formation of several degradants. These transformation products can exhibit altered biological activity and, in some cases, significant toxicity, posing a potential risk to human health and the environment. This guide provides a comparative overview of the toxicity of 4-epianhydrochlortetracycline and other major tetracycline degradants, supported by experimental data, to aid in risk assessment and future drug development.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for key tetracycline degradants. It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with caution.
| Compound | Test Organism | Endpoint | Value | Reference(s) |
| 4-Epianhydrotetracycline (EATC) | Danio rerio (Zebrafish embryo) | 96h LC50 | 29.13 mg/L | [1] |
| Danio rerio (Zebrafish embryo) | 96h EC50 | 8.57 mg/L (for malformation) | [1] | |
| Chick Embryo | LD50 | 4.8 times lower than tetracycline HCl | [2] | |
| Anhydrotetracycline (ATC) | Chlorella vulgaris (Green algae) | 96h EC50 | 5.96 mg/L | [3] |
| Mouse | TDLO | 30 mg/kg (intraperitoneal) | ||
| Epitetracycline (ETC) | Chlorella vulgaris (Green algae) | 96h EC50 | 8.42 mg/L | [3] |
| Tetracycline (TC) | Chlorella vulgaris (Green algae) | 96h EC50 | 7.73 mg/L | [3] |
| 4-Epianhydrochlortetracycline (EACTC) | Data Not Available | - | - | - |
No specific LD50 or EC50 values for 4-epianhydrochlortetracycline were identified in the reviewed literature. However, it is recognized as a toxic degradation product.
Mechanisms of Toxicity
The primary mechanisms underlying the toxicity of tetracycline degradants involve the induction of oxidative stress , hepatotoxicity , and nephrotoxicity .
Oxidative Stress: Several tetracycline degradants, including 4-epianhydrotetracycline, have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells.[1] This leads to lipid peroxidation, measured by increased malondialdehyde (MDA) levels, and a subsequent cellular response involving antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1][3]
Hepatotoxicity: Tetracyclines and their degradants can cause liver injury, primarily through mitochondrial dysfunction. This can manifest as fatty liver disease, particularly with high intravenous doses of the parent drug. The mechanism is thought to involve the inhibition of mitochondrial protein synthesis.
Nephrotoxicity: Degraded tetracycline products have been associated with Fanconi syndrome, a disorder of the proximal renal tubules. This is a form of drug-induced kidney injury.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Oxidative stress pathway initiated by tetracycline degradants.
Caption: Zebrafish embryo toxicity testing workflow.
Experimental Protocols
Zebrafish Embryo Toxicity Test (FET)
This protocol is adapted from the OECD Test Guideline 236.
-
Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Period: 96 hours.
-
Procedure:
-
Newly fertilized zebrafish eggs are collected and placed in multi-well plates.
-
Embryos are exposed to a range of concentrations of the test substance (tetracycline degradants) and a control (dilution water).
-
The plates are incubated at 26 ± 1 °C.
-
Observations are made at 24, 48, 72, and 96 hours for four apical endpoints: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud from the yolk sac, and lack of heartbeat.
-
The number of dead and live embryos is recorded at each observation point.
-
-
Data Analysis: The lethal concentration for 50% of the population (LC50) is calculated at 96 hours. The effective concentration for 50% of the population (EC50) for sublethal effects (e.g., malformations) can also be determined.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method.
-
Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure:
-
A serial dilution of the tetracycline degradant is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
A positive control (no antimicrobial agent) and a negative control (no bacteria) are included.
-
The plate is incubated at an appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for E. coli).
-
After incubation, the wells are visually inspected for turbidity, or absorbance is measured using a microplate reader.
-
-
Data Analysis: The MIC is the lowest concentration of the degradant at which there is no visible growth of the microorganism.
Assessment of Oxidative Stress in Zebrafish Embryos
-
Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to various concentrations of the tetracycline degradant for a specified period (e.g., 96 hours).
-
Reactive Oxygen Species (ROS) Measurement:
-
Homogenize a pool of embryos in a suitable buffer.
-
Use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Homogenize a pool of embryos.
-
React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.
-
Measure the absorbance of the product at a specific wavelength (e.g., 532 nm).
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize a pool of embryos.
-
Use a commercial SOD assay kit, which is typically based on the inhibition of a colorimetric reaction by SOD present in the sample.
-
Measure the absorbance and calculate the SOD activity based on a standard curve.
-
Rat Model of Drug-Induced Hepatotoxicity
This is a general protocol for inducing and assessing liver injury in rats.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Hepatotoxicity:
-
Administer the tetracycline degradant orally or via intraperitoneal injection daily for a specified period (e.g., 7 to 28 days).
-
A control group receives the vehicle only.
-
-
Assessment of Hepatotoxicity:
-
Serum Biochemistry: Collect blood samples and measure the levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin.
-
Histopathology: At the end of the treatment period, euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure ROS, MDA, and antioxidant enzyme activities as described above.
-
Conclusion
The available data indicate that several degradation products of tetracycline, including 4-epianhydrotetracycline and anhydrotetracycline, exhibit significant toxicity, in some cases exceeding that of the parent compound. The primary mechanisms of this toxicity appear to be the induction of oxidative stress and organ-specific damage to the liver and kidneys. While quantitative toxicity data for 4-epianhydrochlortetracycline is currently lacking, it is considered a toxic degradant. Researchers and drug development professionals should be mindful of the potential for these toxic degradants to form and consider their impact in both environmental risk assessments and the development of new tetracycline-based therapeutics. Further research is warranted to fully elucidate the toxicological profile of all major tetracycline degradants and to develop strategies to minimize their formation and impact.
References
- 1. researchgate.net [researchgate.net]
- 2. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic effects of tetracycline and its degradation products on freshwater green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal Stationary Phase for Tetracycline Analysis
A Comprehensive Guide for Researchers and Pharmaceutical Scientists
The accurate and efficient analysis of tetracyclines, a class of broad-spectrum antibiotics, is paramount in pharmaceutical quality control, food safety, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) remains the cornerstone of tetracycline analysis, with the choice of stationary phase being a critical determinant of separation performance. This guide provides an objective comparison of various stationary phases, supported by experimental data, to aid researchers in selecting the most suitable column for their analytical needs.
At a Glance: Stationary Phase Performance for Tetracycline Separation
The following tables summarize the performance of different stationary phases based on published experimental data. Direct comparison between studies should be made with caution due to variations in experimental conditions.
| Stationary Phase | Tetracyclines Analyzed | Key Performance Highlights |
| C18 | Doxycycline, Minocycline, Tetracycline, Chlortetracycline, Oxytetracycline | Generally provides good retention and separation for a broad range of tetracyclines. However, co-elution of certain tetracyclines, such as minocycline and oxytetracycline, can occur under specific conditions[1]. Peak tailing can be an issue due to interactions with residual silanol groups[2]. |
| C8 | Oxytetracycline, Tetracycline, Chlortetracycline, Doxycycline | Offers shorter retention times compared to C18, making it a more economical choice with reduced mobile phase consumption[3]. It can provide excellent separation and resolution for various tetracyclines[1]. |
| RP-AmideC16 | Doxycycline, Minocycline, Tetracycline, Chlortetracycline, Oxytetracycline | Demonstrates superior resolution for challenging separations, such as minocycline and oxytetracycline, where C18 phases may fall short[1]. The amide functionality offers alternative selectivity through hydrogen bonding interactions[1]. |
| Phenyl Hydride | Minocycline and its degradants | Exhibits unique selectivity due to π–π interactions, providing baseline separation of minocycline from its degradants where C8 and Cholesterol phases show co-elution[4]. |
| Polymer-Based (e.g., PLRP-S) | Tetracycline and its degradation products (e.g., 4-epitetracycline, anhydrotetracycline) | Overcomes the limitations of silica-based columns, such as peak tailing due to silanol interactions[2][5]. These phases are stable over a wide pH range (0-14), allowing for method development flexibility[5]. They provide excellent separation of tetracycline from its impurities and degradation products[6][7]. |
Quantitative Performance Data
The following tables present a summary of quantitative data from various studies, highlighting the performance of different stationary phases in tetracycline analysis.
Table 1: Comparison of C18 and C8 Stationary Phases [3]
| Parameter | C18 Column | C8 Column |
| Retention Time | < 8 min | < 6 min |
| Recovery | 98.7-101.5% | 98.7-101.5% |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999 |
| Intra-day Precision (RSD) | 0.51-0.92% | 0.51-0.92% |
| Intermediate Precision (RSD) | 0.8-1.6% | 0.8-1.6% |
Table 2: Resolution of Critical Tetracycline Pairs on Different Stationary Phases [1]
| Stationary Phase | Minocycline and Oxytetracycline |
| Discovery C18 | Co-elution |
| Discovery C8 | Well separated |
| Discovery RP-AmideC16 | Best resolution |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols from the cited studies.
Protocol 1: Comparison of C18 and C8 Columns [3]
-
Analytes: Oxytetracycline (OTC), Tetracycline (TC), Chlortetracycline (CTC), and Doxycycline (DOX).
-
Columns: 250 mm x 4.6 mm, 5 µm particle size, C18 and C8.
-
Mobile Phase: 5% glacial acetic acid: acetonitrile: methanol (55:25:20, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 355 nm.
-
Temperature: Not specified.
Protocol 2: Analysis of Five Tetracyclines on C18, C8, and RP-AmideC16 Columns
-
Analytes: Doxycycline, Minocycline, Tetracycline, Chlortetracycline, and Oxytetracycline.
-
Columns: 15 cm x 4.6 mm, 5 µm particle size, Discovery C18, Discovery C8, and Discovery RP-AmideC16.
-
Mobile Phase: Gradient elution with 25mM KH₂PO₄ buffer (pH 3) and an organic modifier (details of the gradient are provided with the chromatograms in the source).
-
Flow Rate: Not specified.
-
Detection: UV at 260 nm.
-
Temperature: 35°C.
Protocol 3: Analysis of Tetracycline and its Degradation Products on a Polymer-Based Column [5]
-
Analytes: Tetracycline (TC) and its degradation products (4-epianhydrotetracycline, 4-epitetracycline, anhydrotetracycline).
-
Column: PLRP-S 100Å 5 µm, 150 x 4.6 mm.
-
Mobile Phase: 20.5% Acetonitrile, 79.5% Water, containing 1 mM Sodium edetate, 0.1 M Tetrabutylammonium hydrogen sulphate, and 0.25 M Phosphate buffer, pH 9.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Not specified.
Experimental Workflow for Tetracycline Analysis
The following diagram illustrates a typical experimental workflow for the analysis of tetracyclines using HPLC.
Caption: A generalized workflow for the analysis of tetracyclines from sample preparation to data analysis.
Conclusion
The selection of an appropriate stationary phase is a critical step in developing a robust and reliable HPLC method for tetracycline analysis.
-
C18 columns are a good starting point for general-purpose analysis, though they may not resolve all tetracycline analogues.
-
C8 columns offer a faster and more economical alternative, particularly when high retention is not required.
-
RP-AmideC16 and Phenyl-based phases provide unique selectivity for challenging separations due to alternative interaction mechanisms.
-
Polymer-based columns are highly effective at mitigating peak tailing and are stable over a broad pH range, making them ideal for analyzing tetracyclines and their degradation products, especially when dealing with complex matrices or when method flexibility is required.
Ultimately, the optimal stationary phase will depend on the specific tetracyclines of interest, the sample matrix, and the desired analytical performance characteristics such as resolution, analysis time, and method robustness. This guide serves as a starting point for researchers to make an informed decision based on the available experimental evidence.
References
- 1. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]
- 4. Separation Differences Among Phenyl Hydride, UDC Cholesterol and Bidentate C8 Stationary Phases for Stability Indicating Methods of Tetracyclines: Journal of Liquid Chromatography & Related Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 4-Epianhydrochlortetracycline and Anhydrotetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two tetracycline derivatives: 4-epianhydrochlortetracycline hydrochloride and anhydrotetracycline hydrochloride. While structurally related to the tetracycline class of antibiotics, these compounds exhibit distinct biological profiles, making them suitable for different research and development applications. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and provides diagrams of relevant biological pathways.
Executive Summary
This compound, a degradation product of chlortetracycline, demonstrates a multifaceted biological profile that includes antibacterial properties against specific strains, inhibition of matrix metalloproteinases (MMPs), and induction of apoptosis. In contrast, anhydrotetracycline hydrochloride is characterized by its lack of significant antibiotic activity and is primarily utilized as a high-affinity effector in tetracycline-inducible gene expression systems (Tet-On/Tet-Off). Furthermore, it acts as a potent inhibitor of tetracycline destructase enzymes, offering potential as an antibiotic adjuvant.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of this compound and anhydrotetracycline hydrochloride.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (mg/L) |
| 4-Epianhydrochlortetracycline HCl | Shewanella | 2[1][2] |
| E. coli | 1[1][2] | |
| P. aeruginosa | 64[1][2] | |
| Pseudomonas | Active (concentration not specified)[] | |
| Agrobacterium | Active (concentration not specified)[] | |
| Moraxella | Active (concentration not specified)[] | |
| Bacillus | Active (concentration not specified)[] | |
| Anhydrotetracycline HCl | E. coli | Low to no antibiotic activity[4][5] |
Table 2: Enzyme Inhibition
| Compound | Target Enzyme | Substrate | IC50 (µM) | Percent Inhibition |
| 4-Epianhydrochlortetracycline HCl | Gelatinase B (MMP-9) | - | - | 100% at 500 µg/mL, 70% at 125 µg/mL, 40% at 31 µg/mL[6] |
| Anhydrotetracycline HCl | Tet(50) | Tetracyclines | 210[7][8] | - |
| Chlortetracycline | 210[7][8] | - | ||
| Demeclocycline | 120[7] | - | ||
| Tet(X) | Tetracyclines | 41[7][8] | - | |
| Chlortetracycline | 75[7][8] | - | ||
| Demeclocycline | 41[7] | - | ||
| Tet(X)_3 | Tetracyclines | 3[7][8] | - | |
| Chlortetracycline | 26[7][8] | - | ||
| Demeclocycline | 7[7] | - |
Table 3: Toxicological Data (Zebrafish Embryo Model)
| Compound | Endpoint | Value (mg/L) | Exposure Time (hours) |
| 4-Epianhydrochlortetracycline HCl | LC50 (Lethal Concentration, 50%) | 29.13[1] | 96 |
| EC50 (Malformation) | 8.57[1] | 96 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Matrix Metalloproteinase (MMP-9) Inhibition Assay
The inhibitory activity against MMP-9 can be assessed using a fluorometric assay.
-
Enzyme Activation: Pro-MMP-9 is activated with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Incubation: The activated MMP-9 is pre-incubated with various concentrations of the test compound (e.g., 4-epianhydrochlortetracycline HCl) in an assay buffer.
-
Substrate Addition: A fluorogenic MMP-9 substrate is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored kinetically using a fluorescence plate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
Tetracycline Destructase Inhibition Assay
The inhibitory effect on tetracycline destructase enzymes is evaluated by monitoring the degradation of a tetracycline substrate.
-
Reaction Mixture Preparation: A reaction mixture containing the purified tetracycline destructase enzyme (e.g., Tet(X)), a tetracycline substrate (e.g., tetracycline, chlortetracycline), and a suitable buffer is prepared.
-
Inhibitor Addition: Various concentrations of the test inhibitor (e.g., anhydrotetracycline HCl) are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature.
-
Measurement of Substrate Degradation: The degradation of the tetracycline substrate is monitored over time using high-performance liquid chromatography (HPLC) or by measuring the change in absorbance at a specific wavelength.
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Mechanism of the Tet-On and Tet-Off inducible gene expression systems.
Conclusion
This compound and anhydrotetracycline hydrochloride possess distinct and valuable biological activities for research and therapeutic development. 4-Epianhydrochlortetracycline's combined antibacterial, anti-inflammatory (via MMP inhibition), and pro-apoptotic properties warrant further investigation in the context of infectious diseases and oncology. Conversely, anhydrotetracycline's high specificity and affinity for the Tet repressor, coupled with its lack of antibiotic activity, solidify its role as a crucial tool in molecular biology for the precise control of gene expression. Its ability to inhibit tetracycline destructases also positions it as a promising candidate for co-administration with tetracycline antibiotics to combat resistance. The data and protocols presented in this guide offer a foundation for researchers to effectively utilize these compounds in their respective fields of study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Anhydrotetracycline [takarabio.com]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anhydrotetracycline hydrochloride | Antibiotic | TargetMol [targetmol.com]
A Comparative Guide to Analytical Methods for the 4-Epianhydrochlortetracycline Hydrochloride Limit Test
For researchers, scientists, and drug development professionals, ensuring the purity of tetracycline hydrochloride and controlling its degradation products is paramount. One critical impurity, 4-epianhydrochlortetracycline hydrochloride, a toxic degradation product, requires a robust and validated limit test. This guide provides a detailed comparison of the traditional United States Pharmacopeia (USP) method and a modern High-Performance Liquid Chromatography (HPLC) method for this purpose, complete with validation parameters and experimental protocols.
Comparison of Validation Parameters
The suitability of an analytical method is determined by a set of validation parameters. Below is a summary of these parameters for the compendial USP <226> method and a typical modern HPLC method, demonstrating the latter's superior performance characteristics.
| Validation Parameter | USP <226> Method (Chromatographic Tube) | Modern HPLC Method | ICH Q2(R1) Requirement for Limit Test |
| Specificity | Relies on physical separation on a column and detection at a specific wavelength (approx. 438 nm). Susceptible to interference from other colored compounds. | High. Achieved through chromatographic separation with high resolving power and UV detection. Forced degradation studies confirm selectivity.[1][2] | Required |
| Detection Limit (LOD) | Not explicitly defined in the monograph, but dependent on visual detection of a colored band and spectrophotometric measurement. Generally higher than modern methods. | Typically low, in the range of nanograms per milliliter. Can be determined by signal-to-noise ratio (3:1).[3] | Required |
| Quantitation Limit (LOQ) | Not explicitly defined. The method is primarily a semi-quantitative limit test. | Low, often around 0.1 µg/mL, which can be significantly lower than the acceptance criteria.[1][2] Determined by signal-to-noise ratio (10:1).[4] | Not required for limit tests, but good practice for quantitative impurity tests. |
| Linearity | Not a requirement for this limit test. The comparison is made against a fixed limit. | Excellent. Typically demonstrated over a range of 50% to 150% of the limit concentration with a correlation coefficient (r²) ≥0.995.[1][3][4] | Not required for limit tests. |
| Range | The test determines if the impurity is above or below a specific limit. | The validated range typically covers 50% to 150% of the impurity limit, demonstrating acceptable accuracy, precision, and linearity.[1][4] | Not required for limit tests. |
| Accuracy | Inferred from the recovery of a spiked standard, but not a formal requirement of the limit test as described. | High. Typically demonstrated by recovery studies at different concentrations, with recovery values between 96% and 102%.[3] | Not required for limit tests. |
| Precision | Prone to higher variability due to manual column packing, sample application, and fraction collection. | High. Repeatability and intermediate precision are demonstrated with low relative standard deviation (RSD), often less than 5%.[3] | Not required for limit tests. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical tests. The following sections outline the experimental protocols for both the USP <226> method and a modern HPLC method.
USP <226> 4-Epianhydrotetracycline Limit Test
This method relies on column chromatography to separate 4-epianhydrotetracycline from other related substances, followed by spectrophotometric quantification.[5]
Materials:
-
Chromatographic tube (15-mm x 170-mm)
-
Acid-washed chromatographic siliceous earth
-
EDTA Buffer (pH 7.8)
-
Chloroform
-
Spectrophotometer
Procedure:
-
Column Preparation: A chromatographic tube is packed with a support phase made of siliceous earth moistened with EDTA buffer.
-
Sample Preparation: The test solution is prepared as directed in the specific tetracycline hydrochloride monograph. A mixture of the test solution and siliceous earth is prepared and transferred to the top of the column.
-
Elution: Chloroform is passed through the column to elute the compounds. Two separate yellow bands are observed. The first band, containing anhydrotetracyclines, is discarded.
-
Fraction Collection: The fractions containing the second yellow band (4-epianhydrotetracycline) are collected.
-
Quantification: The absorbance of each collected fraction is measured at approximately 438 nm. The quantity of 4-epianhydrotetracycline is calculated based on its known absorptivity.[5]
Modern HPLC Method for this compound Limit Test
This method utilizes the high resolving power of HPLC for accurate and precise quantification of the impurity.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 or similar column (e.g., L1 packing, 3 µm, 150 x 4.6 mm).[1][2]
-
Mobile Phase: A gradient mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1][2]
-
Column Temperature: Controlled, for example, at 30°C.
-
Autosampler Temperature: Controlled at 4°C to prevent degradation of the analyte in solution.[1][2]
Validation Protocols:
-
Specificity: Forced degradation studies are performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms should demonstrate that the 4-epianhydrochlortetracycline peak is well-resolved from the main drug peak and any other degradation products.
-
Detection Limit (LOD) and Quantitation Limit (LOQ):
-
LOD: Determined by injecting solutions of decreasing concentrations and establishing the minimum concentration at which the analyte peak can be reliably detected with a signal-to-noise ratio of at least 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1. The precision at the LOQ is typically verified with multiple injections, aiming for an RSD of ≤10%.[4]
-
-
Linearity and Range:
-
Prepare a series of at least five solutions of this compound reference standard at concentrations ranging from 50% to 150% of the specified limit.
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995 to demonstrate linearity.[4]
-
-
Accuracy:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level. The recovery should be within a predefined acceptance range (e.g., 90-110%).
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked with this compound at the limit concentration on the same day, with the same analyst and instrument. The RSD of the results should be within an acceptable limit (e.g., ≤ 5%).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the method's ruggedness. The RSD between the results from the different conditions should be within an acceptable limit.
-
Visualizing the Validation Workflow
To better understand the logical flow of validating a limit test, the following diagram illustrates the key steps and their relationships.
Validation workflow for an analytical limit test.
The following diagram illustrates the signaling pathway from sample analysis to a final pass/fail decision for a limit test.
Decision pathway for a 4-epianhydrochlortetracycline limit test.
References
- 1. Development and validation of an HPLC method for tetracycline-related USP monographs. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Development and validation of an HPLC method for tetracycline-related USP monographs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
A Comparative Guide to Assessing the Linearity and Range of 4-Epianhydrochlortetracycline Hydrochloride Assays
For researchers, scientists, and drug development professionals, the accurate quantification of impurities such as 4-epianhydrochlortetracycline hydrochloride (EATC) is critical for ensuring the safety and efficacy of tetracycline-based pharmaceutical products. This guide provides a comparative overview of analytical methods for assessing the linearity and range of EATC assays, supported by experimental data and detailed protocols.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Comparison of Linearity and Range for EATC Assays
The following table summarizes the linearity and range of different analytical methods for the quantification of this compound.
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r) | Reference |
| High-Performance Liquid Chromatography (HPLC) | 4-Epianhydrotetracycline | 50% to 150% of the acceptance criteria (3.0%) | >0.997 | [1] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Tetracycline Hydrochloride (with EATC as a known impurity) | 160–560 ng/band | 0.9999 | [2] |
Experimental Workflow and Protocols
The successful validation of an analytical method hinges on a well-defined experimental workflow. The following diagram illustrates the key steps involved in assessing the linearity and range of a this compound assay.
Detailed Experimental Protocol: HPLC Method
This protocol provides a detailed methodology for determining the linearity and range of a this compound assay using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
4-Epianhydrotetracycline hydrochloride reference standard[3][4][5]
-
Tetracycline hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Deionized water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column: e.g., C8 or a polar-embedded stationary phase column[6]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM ammonium dihydrogen orthophosphate solution in deionized water and adjust the pH to 2.2 with orthophosphoric acid.[6]
-
Mobile Phase B: A mixture of 50% acetonitrile in 20 mM ammonium dihydrogen orthophosphate (pH 2.2).[6]
-
Stock Standard Solution of EATC: Accurately weigh and dissolve a suitable amount of 4-epianhydrotetracycline hydrochloride reference standard in Mobile Phase A to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock standard solution with Mobile Phase A to cover the desired range (e.g., 50% to 150% of the specified limit of EATC in tetracycline hydrochloride).
4. Chromatographic Conditions:
-
Column: Acclaim PA2, 3 µm, 4.6 x 150 mm (or equivalent)[6]
-
Mobile Phase: A suitable gradient or isocratic elution using Mobile Phase A and Mobile Phase B.
-
Flow Rate: As appropriate for the column dimensions.
-
Detection Wavelength: 280 nm[6]
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
5. Linearity Assessment:
-
Inject each working standard solution in triplicate.
-
Record the peak area for the 4-epianhydrotetracycline hydrochloride peak in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of 4-epianhydrotetracycline hydrochloride.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²). An r value of >0.99 is generally considered acceptable.[1]
6. Range Determination:
The range is determined based on the linearity, accuracy, and precision data. It is the concentration interval over which the method is demonstrated to be linear, accurate, and precise. For impurity quantification, the range should typically span from the reporting threshold to 120% of the specification.
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
An alternative to HPLC is HPTLC, which has also been validated for the analysis of tetracycline and its impurities.[2]
HPTLC Method Summary:
-
Stationary Phase: Glass plates coated with silica gel 60 F254, pre-treated with 10% Na2EDTA.[2]
-
Mobile Phase: A mixture of ethyl acetate, acetonitrile, methanol, and 1% aqueous ammonia.[2]
-
Linearity Range: A study demonstrated a linearity range of 160–560 ng/band for tetracycline hydrochloride, with a correlation coefficient (r²) of 0.9999.[2] While this was for the main compound, a similar approach can be applied to its impurities.
Conclusion
Both HPLC and HPTLC methods can be effectively used to assess the linearity and range of this compound. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. The HPLC method, particularly with a polar-embedded column, offers robust separation and is widely accepted in pharmacopeial monographs.[6] The HPTLC method provides a viable, cost-effective alternative.[2] Regardless of the method chosen, a thorough validation of linearity and range is essential to ensure the reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Epianhydrotetracycline hydrochloride - (4R,4aS [sigmaaldrich.com]
- 4. 4-Epianhydrotetracycline hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 4465-65-0 [sigmaaldrich.com]
- 5. 4-Epianhydrotetracycline United States Pharmacopeia (USP) Reference Standard 4465-65-0 [sigmaaldrich.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Comparative Stability of Tetracycline and Chlortetracycline: A Focus on Epianhydro Derivative Formation
Tetracycline and its chlorinated analogue, chlortetracycline, are broad-spectrum antibiotics widely used in both human and veterinary medicine. Their clinical efficacy is, however, intrinsically linked to their chemical stability. Under certain conditions, particularly in acidic environments, these molecules can undergo degradation to form epimers and dehydration products. Among these degradation products, the epianhydro derivatives, namely epianhydrotetracycline (EATC) and epianhydrochlortetracycline (EACTC), are of significant concern due to their potential for toxicity. This guide provides a comparative analysis of the stability of tetracycline and chlortetracycline with a specific focus on their propensity to form these epianhydro derivatives, supported by experimental data and methodologies.
Degradation Pathways: Epimerization and Dehydration
The formation of epianhydro derivatives from tetracycline and chlortetracycline is a multi-step process involving two primary reactions: epimerization and dehydration.
-
Epimerization: The initial step is a reversible epimerization at the C4 position of the tetracycline molecule. This reaction results in the formation of 4-epitetracycline (ETC) from tetracycline (TC) and 4-epichlortetracycline (ECTC) from chlortetracycline (CTC). This equilibrium is influenced by factors such as pH, temperature, and the solvent composition.[1]
-
Dehydration: Both the parent tetracycline and its C4-epimer can undergo an irreversible dehydration reaction, which involves the elimination of a water molecule from the C6 and C5a positions. This reaction is acid-catalyzed and leads to the formation of anhydrotetracycline (ATC) from tetracycline and anhydrochlortetracycline (ACTC) from chlortetracycline. Similarly, the C4-epimers (ETC and ECTC) can also be dehydrated to form the corresponding 4-epianhydro derivatives (EATC and EACTC).
The interplay of these reactions determines the overall degradation profile of the parent antibiotic and the concentration of the various degradation products. Studies have shown that the epimerization of tetracycline and anhydrotetracycline can occur at a low pH.[2]
Factors Influencing Stability
The rate and extent of epianhydro derivative formation are significantly influenced by several environmental factors:
-
pH: Acidic conditions are a critical factor in the formation of anhydro and epianhydro derivatives.[3] While tetracyclines are generally more stable in acidic solutions (around pH 4) compared to alkaline solutions[4][5], the specific reactions leading to anhydro and epianhydro products are acid-catalyzed. For instance, the degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline has been studied in detail in pH 1.5 phosphate solution.[2] Chlortetracycline and its degradation products have also been found to be more persistent at a pH of 3-4 than at a pH above 5.[1]
-
Temperature: Increased temperature accelerates the degradation of tetracyclines. The formation of anhydrotetracycline and 4-epianhydrotetracycline significantly increases with heat treatment.[3] Studies on chlortetracycline have also shown higher degradation rates at 20°C compared to 6°C.[1] Chlortetracycline's stability is notably affected by temperature, with significant degradation observed at 35°C.[6][7]
-
Light: Photodegradation can also contribute to the instability of tetracyclines. The stability of tetracycline is decreased in the presence of light.[8] For anhydro-chlortetracycline, light has a significant influence on its disappearance.[1]
-
Matrix Effects: The medium in which the tetracyclines are present can influence their stability. For example, the presence of calcium and magnesium ions in soil interstitial water is believed to account for significant differences in the half-lives of chlortetracyclines compared to pure water.[1]
Comparative Stability: Quantitative Data
While direct side-by-side kinetic studies for the formation of epianhydro derivatives of both tetracycline and chlortetracycline under identical conditions are limited in the reviewed literature, the available data suggests that tetracycline is generally more stable than chlortetracycline.
One study directly comparing the two found that tetracycline exhibited greater stability than chlortetracycline, particularly in mildly acidic and neutral environments, as determined by HPLC analysis.[9] Another study investigating the impact of temperature and water hardness found that while tetracycline and oxytetracycline were stable across all tested conditions, chlortetracycline's recovery diminished over time in soft and hard water, with degradation being more pronounced at a higher temperature (35°C).[6][7]
The following table summarizes the degradation kinetics of tetracycline in an acidic solution at different temperatures.
| Temperature (°C) | k1 (TC -> ETC) (x 10^5 s^-1) | k-1 (ETC -> TC) (x 10^5 s^-1) | k2 (TC -> ATC) (x 10^5 s^-1) | k3 (ETC -> EATC) (x 10^5 s^-1) |
| 25 | 0.44 | 1.05 | 0.30 | 0.94 |
| 35 | 1.54 | 3.12 | 1.15 | 3.26 |
| 45 | 4.67 | 8.35 | 3.93 | 10.0 |
| 55 | 13.0 | 20.8 | 12.3 | 28.0 |
Data extracted from a study on the kinetics of tetracycline degradation in pH 1.5 phosphate solution[2].
This data illustrates the temperature dependence of the degradation pathways of tetracycline. Unfortunately, directly comparable kinetic data for chlortetracycline was not available in the searched literature. However, qualitative statements from multiple sources indicate its lower stability compared to tetracycline.[6][7][9]
Experimental Protocols
The study of tetracycline stability and the formation of its degradation products typically involves the following steps:
1. Sample Preparation and Degradation:
-
Standard solutions of the parent antibiotic (tetracycline or chlortetracycline) are prepared in a specific medium (e.g., pH-adjusted buffer, water of varying hardness, or soil interstitial water).[1][2][6]
-
These solutions are then subjected to controlled degradation conditions, such as specific temperatures, pH levels, and light exposure.[1][2][8]
-
Samples are collected at various time points throughout the experiment for analysis.
2. Analytical Methodology: High-Performance Liquid Chromatography (HPLC):
-
HPLC is the most common technique for separating and quantifying tetracyclines and their degradation products.[2][9]
-
Chromatographic Separation: A C18 or C8 reversed-phase column is often used.[10][11] The mobile phase typically consists of an acidic aqueous solution (e.g., oxalic acid or formic acid solution) and an organic modifier like acetonitrile or methanol.[10][11] Gradient or isocratic elution may be employed to achieve optimal separation of the parent drug and its various degradation products.
-
Detection:
-
UV-Visible Detection: Tetracyclines absorb UV light, and a UV detector is commonly used for quantification.
-
Fluorescence Detection: For enhanced sensitivity, post-column derivatization with a metal ion like magnesium can be used to form fluorescent complexes, which are then detected by a fluorescence detector.[10]
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for identifying and quantifying the degradation products.[11]
-
3. Data Analysis:
-
The concentrations of the parent tetracycline and its degradation products are plotted as a function of time.
-
Kinetic models (e.g., first-order kinetics) are applied to the data to determine the rate constants for each degradation step.[2] Non-linear regression analysis is often used to fit the experimental data to the proposed kinetic model.[2]
Visualizations
Caption: Degradation pathway of tetracycline to its epianhydro derivative.
Caption: Experimental workflow for comparative stability studies.
Conclusion
The formation of epianhydro derivatives is a critical degradation pathway for both tetracycline and chlortetracycline, particularly under acidic and high-temperature conditions. The available evidence strongly suggests that chlortetracycline is less stable and more prone to degradation than tetracycline under similar environmental conditions. Researchers and drug development professionals should consider these stability differences when formulating products containing these antibiotics, especially for liquid formulations or applications where exposure to acidic environments or elevated temperatures is likely. The use of robust analytical methods like HPLC with UV, fluorescence, or mass spectrometry detection is essential for accurately monitoring the stability of these compounds and ensuring the safety and efficacy of tetracycline-based pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for 4-Epianhydrochlortetracycline: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive evaluation of the robustness of analytical methods for quantifying 4-epianhydrochlortetracycline, a critical degradation product of chlortetracycline. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, is a key indicator of its reliability during routine use.[1][2] This guide offers a comparative overview of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, complete with experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of a suitable analytical method.
Comparative Analysis of Analytical Methods
The primary analytical technique for the determination of 4-epianhydrochlortetracycline and other tetracycline-class compounds is reversed-phase HPLC with UV detection.[3][4] Modern UHPLC methods offer significant advantages in terms of speed and efficiency.[3][5] The following tables summarize the performance characteristics of representative HPLC and UHPLC methods, providing a basis for objective comparison.
Table 1: Comparison of HPLC and UHPLC Method Performance for Tetracycline and its Impurities
| Parameter | HPLC Method | UHPLC Method | Source |
| Column | C18, 4.6 x 250 mm, 5-10 µm | Acclaim™ Polar Advantage II (PA2), 2.1 x 100 mm, 2.2 µm | [3] |
| Mobile Phase | Ammonium oxalate/dimethylformamide/dibasic ammonium phosphate, pH 7.6–7.7 | Acetonitrile/ammonium dihydrogen orthophosphate, pH 2.2 (gradient) | [3] |
| Flow Rate | 1.0 mL/min | Not Specified | [3] |
| Detection | 280 nm | 280 nm | [3] |
| Run Time | > 25 min | 2 min | [3] |
| Resolution (Tetracycline/4-Epianhydrotetracycline) | > 1.2 | 19.9 | [3] |
| Precision (%RSD) | < 2.0% | 0.45% | [3] |
Table 2: Validation Parameters for a Representative HPLC-DAD Method for Tetracyclines
| Parameter | Performance | Acceptance Criteria | Source |
| Linearity (R²) | > 0.99 | ≥ 0.99 | [6][7] |
| Accuracy (% Recovery) | 72.2 - 101.8% | Typically 80-120% | [8][9] |
| Precision (Repeatability, %CV) | 2.0 - 5.3% | ≤ 10% | [8][10] |
| Precision (Intermediate, %CV) | 3.4 - 10.0% | ≤ 15% | [8] |
| Limit of Detection (LOD) | 4.2 - 10.7 mg/kg | Method Dependent | [8] |
| Limit of Quantitation (LOQ) | 5.2 - 12.6 mg/kg | Method Dependent | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying experimental results. The following sections outline the protocols for performing a robustness study and a forced degradation study, which is essential for establishing the stability-indicating nature of the method.
Robustness Testing Protocol
Robustness testing involves intentionally varying key method parameters to assess the impact on the analytical results.[1][2]
1. Identification of Critical Parameters: For a typical reversed-phase HPLC method, the following parameters are considered critical for robustness evaluation:[1][11]
-
pH of the mobile phase aqueous component (e.g., ± 0.2 units)
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength of detection (e.g., ± 2 nm)
-
Different column batches or manufacturers
2. Experimental Design: A Design of Experiments (DoE) approach, such as a fractional factorial design, is often employed to efficiently evaluate the effects of multiple parameter variations simultaneously.
3. Sample Analysis: A standard solution containing chlortetracycline and 4-epianhydrochlortetracycline is analyzed under the nominal and varied conditions.
4. Data Evaluation: The effect of each parameter variation on critical responses such as retention time, resolution, peak area, and tailing factor is evaluated. The results are typically assessed against predefined system suitability criteria. For instance, the resolution between chlortetracycline and 4-epianhydrochlortetracycline should remain greater than 1.5, and the relative standard deviation (RSD) of the peak areas should not exceed a specified value (e.g., 2.0%).[10]
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate that the analytical method can effectively separate the main analyte from its degradation products, thus proving it is "stability-indicating".[2][12][13]
1. Stress Conditions: Samples of chlortetracycline are subjected to various stress conditions to induce degradation. Typical conditions include:[12][13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.
2. Sample Preparation: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis.
3. Chromatographic Analysis: The stressed samples are analyzed using the HPLC or UHPLC method.
4. Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the chlortetracycline and 4-epianhydrochlortetracycline peaks in the chromatograms of the stressed samples. This ensures that the peaks are not co-eluting with any degradation products.
Visualizing the Workflow
A clear understanding of the logical flow of a robustness evaluation is essential for its successful implementation. The following diagrams illustrate the key stages.
Workflow for a typical robustness evaluation of an analytical method.
Workflow for a forced degradation study to establish a stability-indicating method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Epianhydrochlortetracycline Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Epianhydrochlortetracycline Hydrochloride, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
Hazard and Safety Information
This compound is a substance that may cause damage to organs through prolonged or repeated exposure[1]. It is imperative to handle this compound with care and to follow all prescribed safety precautions. The safety data sheet (SDS) indicates that it should not be disposed of with household garbage and must be prevented from entering the sewage system[1]. Disposal must be carried out in accordance with local, regional, national, and international regulations[1].
| Hazard Statement | Precautionary Statement |
| H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P314: Get medical advice/attention if you feel unwell. | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Data derived from the Safety Data Sheet for 4-Epianhydrotetracycline hydrochloride[1].
General Disposal Principles for Chemical Waste
The disposal of chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4][5][6]. Key principles for the disposal of laboratory chemical waste include:
-
Avoidance of Regular Trash and Sewer Systems: Hazardous chemical waste should never be disposed of in the regular trash or poured down the drain[3][7].
-
Use of Designated Hazardous Waste Programs: Most chemical wastes are managed through an institution's Environmental Health and Safety (EHS) hazardous waste program[3].
-
Proper Labeling: All chemical waste containers must be clearly labeled with the full chemical name, quantity, date of generation, and appropriate hazard pictograms. Abbreviations and chemical formulas are generally not permitted[3].
-
Secure Containment: Waste should be stored in appropriate, leak-proof containers with secure caps. Secondary containment is often required to prevent spills[8].
-
Segregation of Incompatible Wastes: Different types of chemical waste should be stored separately to prevent dangerous reactions[9].
-
Incineration: Most pharmaceutical waste, particularly hazardous waste, is treated by incineration at a licensed facility[4][6].
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general hazardous waste regulations.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection:
-
Select a designated, compatible, and leak-proof waste container with a screw-on cap. Plastic containers are often preferred over glass to minimize the risk of breakage[3].
-
Ensure the container is clean and dry before adding waste.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container. This includes any unused or expired product, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and spill cleanup materials.
-
For chemically contaminated solid waste like absorbent paper or gloves, double-bag the items in clear plastic bags to allow for visual inspection[8].
-
Keep the waste container closed except when adding waste[8][9].
-
-
Labeling the Waste Container:
-
As soon as the first of the waste is added to the container, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the tag with the following information in clear, legible handwriting:
-
The words "Hazardous Waste"[3].
-
Full chemical name: "this compound". Do not use abbreviations[3].
-
For mixtures, list all chemical components and their approximate percentages.
-
The total quantity of waste in the container.
-
The date the waste was first added to the container (generation date)[3].
-
The location of origin (e.g., building and room number)[3].
-
The name and contact information of the principal investigator or responsible researcher[3].
-
Check the appropriate hazard pictograms as indicated by the SDS.
-
-
Experimental Protocol: Waste Storage and Disposal Request
-
Storage:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks[8].
-
-
Requesting Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days), submit a hazardous waste collection request to your institution's EHS department[8].
-
Follow the specific procedures outlined by your EHS office for waste pickup. This may involve an online form or a paper request[3].
-
-
Record Keeping:
-
Maintain a copy of the waste manifest or collection request for your laboratory's records. This documentation is crucial for regulatory compliance.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 4-Epianhydrochlortetracycline Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Epianhydrochlortetracycline Hydrochloride. It offers a step-by-step procedural plan for safe handling, from receipt of the compound to its ultimate disposal, ensuring the well-being of laboratory personnel and compliance with safety standards.
Operational Plan: From Receipt to Disposal
1. Pre-Handling Preparations:
-
Training: All personnel must be thoroughly trained on the hazards of this compound, including its potential for causing serious eye irritation, being harmful if swallowed, and being a suspected teratogen.[1][2] This training should include a review of the Safety Data Sheet (SDS).
-
Area Designation: Designate a specific area for handling the compound, preferably a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
2. Personal Protective Equipment (PPE):
-
Before beginning any work, all personnel must don the appropriate PPE as detailed in the table below. This is a mandatory step to prevent skin and eye contact, inhalation, and ingestion.
3. Handling the Compound:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize the risk of inhalation. Avoid generating dust.[3]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in DMF, DMSO, Ethanol, and Methanol.[4]
-
General Handling: Avoid contact with skin and eyes.[3][5] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][3]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
It should be protected from light, moisture, and air.[3] For long-term storage, consult the supplier's specific recommendations, which may include refrigeration (+5°C +/- 3°C) or freezing (-20°C).[6][7][8]
5. Spill Response:
-
Minor Spills: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
6. Disposal Plan:
-
All waste materials, including contaminated PPE, disposable labware, and the compound itself, must be disposed of as hazardous waste.
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][9] Do not dispose of it with household garbage or allow it to enter the sewage system.[9]
Quantitative Data for Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[3] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Use in a well-ventilated area, preferably a chemical fume hood.[3] | To prevent inhalation of the compound, which is harmful. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Thermo Scientific Chemicals 4-Epianhydrotetracycline hydrochloride, can be used as a secondary standard | Fisher Scientific [fishersci.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Detailed view [crs.edqm.eu]
- 7. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]
- 8. 4-Epianhydrotetracycline United States Pharmacopeia (USP) Reference Standard 4465-65-0 [sigmaaldrich.com]
- 9. lgcstandards.com [lgcstandards.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
